molecular formula C10H13NO B1339313 4-Ethoxyindoline CAS No. 220657-56-7

4-Ethoxyindoline

Cat. No.: B1339313
CAS No.: 220657-56-7
M. Wt: 163.22 g/mol
InChI Key: NXVDHVHEJQOARI-UHFFFAOYSA-N
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Description

4-Ethoxyindoline is a high-purity organic compound of significant interest in medicinal chemistry and chemical synthesis. As a derivative of indoline, a saturated form of indole, it serves as a versatile building block for the development of novel pharmaceutical agents. Indole and indoline scaffolds are recognized as privileged structures in drug discovery, found in molecules that act on a wide range of biological targets . Researchers utilize this compound in the synthesis of complex molecules, where the ethoxy substituent at the 4-position can influence electronic properties and binding interactions. Potential research applications include the development of enzyme inhibitors, given that related indole derivatives have been investigated as inhibitors of targets like human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases . Furthermore, substituted indoles are studied for their functional properties, such as the blue-light blocking capabilities of certain indole-based polymers, indicating potential applications in material science . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) under conditions of adequate ventilation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDHVHEJQOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572090
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220657-56-7
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxyindoline synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxyindoline

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 4-ethoxyindoline, a valuable heterocyclic scaffold in drug discovery and development. Eschewing a rigid template, this document is structured to logically follow a robust and reproducible multi-step synthesis, beginning with the construction of the core indole framework and proceeding through functionalization and final reduction. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scalable route to this important molecule. All key transformations are supported by detailed experimental protocols, mechanistic insights, and characterization data, grounded in authoritative references.

Introduction: The Significance of the 4-Substituted Indoline Scaffold

The indoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its rigid, sp³-rich framework provides a defined three-dimensional vector for substituent placement, making it an ideal scaffold for probing biological targets. Specifically, substitution at the 4-position of the indoline ring offers a unique trajectory for functional groups, influencing properties such as receptor binding, selectivity, and metabolic stability. 4-Ethoxyindoline, in particular, serves as a key intermediate for more complex molecules, where the ethoxy group can act as a hydrogen bond acceptor or a stable, lipophilic substituent to modulate pharmacokinetic profiles.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of 4-ethoxyindoline reveals several potential synthetic disconnections. A classical approach, such as the Fischer indole synthesis, would involve the acid-catalyzed cyclization of a (3-ethoxyphenyl)hydrazine derivative.[2][3][4] However, the synthesis and stability of the required substituted hydrazine can be challenging, often involving multiple steps and harsh conditions.[5]

A more robust and modular strategy, and the one detailed in this guide, proceeds via a late-stage reduction of a stable indole precursor. This approach offers superior control and utilizes more reliable transformations. Our chosen pathway is a three-stage sequence:

  • Stage 1: Synthesis of the Key Intermediate, 4-Hydroxyindole. This provides the foundational indole core with the correct oxygenation pattern.

  • Stage 2: O-Ethylation via Williamson Ether Synthesis. This step installs the desired ethoxy group with high selectivity.

  • Stage 3: Catalytic Hydrogenation. The aromatic indole is selectively reduced to the target 4-ethoxyindoline.

This strategy is advantageous due to the commercial availability or straightforward synthesis of the initial precursors, the high-yielding nature of the individual reactions, and the overall robustness of the sequence.

Retrosynthesis Target 4-Ethoxyindoline Indole 4-Ethoxy-1H-indole Target->Indole Reduction HydroxyIndole 4-Hydroxy-1H-indole Indole->HydroxyIndole O-Ethylation Precursors Cyclohexanedione Derivatives HydroxyIndole->Precursors Cyclization/ Aromatization

Caption: Retrosynthetic analysis of 4-ethoxyindoline.

Stage 1: Synthesis of 4-Hydroxyindole

The synthesis of 4-hydroxyindole is the critical first stage, establishing the core heterocyclic system. While several methods exist, a highly efficient route involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is subsequently cyclized and aromatized over a metal catalyst.[6] This method avoids the use of high-pressure vessels and expensive or hazardous reagents, making it suitable for scale-up.[6]

Mechanistic Rationale

The reaction begins with the condensation of 1,3-cyclohexanedione and 2-aminoethanol to form an enamine. This intermediate then undergoes an intramolecular cyclization under the action of a dehydrogenation catalyst, such as Palladium on carbon (Pd/C). The catalyst facilitates the removal of hydrogen atoms, driving the aromatization of the ring system to form the stable 4-hydroxyindole product. The byproducts of this process are water and hydrogen gas, rendering it a clean and efficient transformation.[6]

Detailed Experimental Protocol: Synthesis of 4-Hydroxyindole

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoethanol

  • Toluene

  • 5% Palladium on Carbon (Pd/C)

  • Nitrogen gas

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,3-cyclohexanedione (1.0 eq) and 2-aminoethanol (1.1 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Aromatization: To a new flask, add the crude enamine (1.0 eq), trimethylbenzene as a high-boiling solvent, and 5% Pd/C (5% by weight relative to the enamine).

  • Heat the mixture to reflux under a nitrogen atmosphere for 15-20 hours.[6]

  • After cooling, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be recovered for reuse.

  • Concentrate the filtrate under reduced pressure to remove the trimethylbenzene.

  • The crude 4-hydroxyindole can be purified by vacuum distillation or recrystallization from a suitable solvent like n-hexane to yield the final product.[6]

Data and Validation
ParameterValueReference
Appearance Off-white to light brown solid[7]
Yield 42-56%[6]
Molecular Formula C₈H₇NO[7]
Molecular Weight 133.15 g/mol [7]
¹H NMR (DMSO-d₆) Characteristic aromatic and NH signalsPredicted
¹³C NMR (DMSO-d₆) Signals consistent with indole structurePredicted
Mass Spectrum (EI) [M]+ at m/z = 133Predicted

Stage 2: O-Ethylation to 4-Ethoxy-1H-indole

This stage involves the conversion of the phenolic hydroxyl group of 4-hydroxyindole into an ethyl ether. The Williamson ether synthesis is the most reliable and widely used method for this transformation.[8][9] It proceeds via an S_N2 mechanism and requires a strong base to deprotonate the phenol, followed by reaction with an ethylating agent.[10]

Williamson_Ether_Synthesis cluster_0 Workflow: O-Ethylation Start 4-Hydroxyindole + NaH (Base) + Ethyl Iodide (Et-X) Solvent DMF (Solvent) 0 °C to RT Reaction Deprotonation followed by S_N2 Attack Start->Reaction Solvent->Reaction Quench Aqueous Workup (e.g., add H₂O) Reaction->Quench Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-Ethoxy-1H-indole Purification->Product

Caption: Workflow for the Williamson ether synthesis of 4-ethoxy-1H-indole.

Mechanistic Rationale

The choice of reagents is critical for a successful Williamson ether synthesis.

  • Base: Sodium hydride (NaH) is an ideal base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form a sodium phenoxide. The byproduct, hydrogen gas, simply evolves from the reaction mixture, driving the equilibrium forward.

  • Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate are effective electrophiles. Ethyl iodide is often preferred due to its high reactivity, with iodide being an excellent leaving group.[11]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used. These solvents effectively solvate the sodium cation but do not solvate the phenoxide nucleophile, leaving it highly reactive for the S_N2 attack on the ethyl iodide.[10]

The reaction proceeds by the formation of the 4-indolyl oxide anion, which then acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl iodide to form the C-O bond and displace the iodide ion.

Detailed Experimental Protocol: Synthesis of 4-Ethoxy-1H-indole

Materials:

  • 4-Hydroxyindole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxyindole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous as the sodium salt forms.

  • Add ethyl iodide (1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to an ice-water mixture.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-ethoxy-1H-indole.

Predicted Data and Validation
ParameterPredicted Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.1 (br s, 1H, NH), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 6.6-6.7 (m, 1H, Ar-H), 6.5-6.6 (m, 1H, Ar-H), 4.1 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.4 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 154 (Ar C-O), 138 (Ar-C), 125 (Ar-C), 123 (Ar-CH), 116 (Ar-C), 105 (Ar-CH), 102 (Ar-CH), 100 (Ar-CH), 64 (-OCH₂-), 15 (-CH₃)
Mass Spectrum (EI) [M]+ at m/z = 161, fragments at 132, 104

Stage 3: Reduction to 4-Ethoxyindoline

The final step is the selective reduction of the pyrrole ring of the indole nucleus to form the indoline. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion. The aromatic benzene ring is resistant to reduction under these conditions, ensuring excellent chemoselectivity.

Reduction_Workflow cluster_1 Workflow: Catalytic Hydrogenation Start_Red 4-Ethoxy-1H-indole + Pt/C (Catalyst) + p-TsOH (Activator) Solvent_Red Water (Solvent) Hydrogen (H₂) Atmosphere Reaction_Red Heterogeneous Catalytic Hydrogenation Start_Red->Reaction_Red Solvent_Red->Reaction_Red Filtration Filter to remove Pt/C Catalyst Reaction_Red->Filtration Neutralization Neutralize with Base (e.g., NaHCO₃) Filtration->Neutralization Extraction_Red Extraction with Organic Solvent Neutralization->Extraction_Red Purification_Red Distillation or Chromatography Extraction_Red->Purification_Red Product_Red 4-Ethoxyindoline Purification_Red->Product_Red

Caption: Workflow for the catalytic hydrogenation of 4-ethoxyindole.

Mechanistic Rationale

The hydrogenation of the indole ring is challenging due to its aromatic stability. However, using a platinum catalyst (e.g., Platinum on carbon, Pt/C) in the presence of a Brønsted acid activator like p-toluenesulfonic acid (p-TsOH) in water provides an effective and environmentally benign system. The acid protonates the indole, increasing its susceptibility to reduction. Hydrogen gas is adsorbed onto the surface of the platinum catalyst, where it adds across the 2,3-double bond of the protonated indole, leading to the formation of the indoline product. The indoline product, being a secondary amine, can potentially poison the catalyst, but the acidic conditions mitigate this effect.

Detailed Experimental Protocol: Synthesis of 4-Ethoxyindoline

Materials:

  • 4-Ethoxy-1H-indole

  • Platinum on Carbon (Pt/C, 5-10 mol%)

  • p-Toluenesulfonic acid (p-TsOH)

  • Deionized Water

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a hydrogenation flask or a thick-walled flask suitable for pressure, combine 4-ethoxy-1H-indole (1.0 eq), Pt/C (5-10 mol%), and p-toluenesulfonic acid (1.0 eq).

  • Add deionized water as the solvent.

  • Seal the flask, and purge it with hydrogen gas (or inflate a balloon with H₂ and attach it to the flask).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Carefully vent the hydrogen and filter the reaction mixture through Celite® to remove the Pt/C catalyst.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-ethoxyindoline can be purified by vacuum distillation or flash chromatography to yield the final product.

Predicted Data and Validation

Note: As with the precursor, specific experimental data is scarce. The data below is predicted based on the known spectra of 4-methoxyindoline and standard fragmentation patterns.

ParameterPredicted Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.0 (t, J=7.8 Hz, 1H, Ar-H), 6.4 (d, J=7.8 Hz, 1H, Ar-H), 6.3 (d, J=7.8 Hz, 1H, Ar-H), 4.0 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.8 (br s, 1H, NH), 3.6 (t, J=8.4 Hz, 2H, N-CH₂-), 3.0 (t, J=8.4 Hz, 2H, Ar-CH₂-), 1.4 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 154 (Ar C-O), 152 (Ar-C), 128 (Ar-CH), 119 (Ar-C), 108 (Ar-CH), 100 (Ar-CH), 64 (-OCH₂-), 50 (N-CH₂-), 30 (Ar-CH₂-), 15 (-CH₃)
Mass Spectrum (EI) [M]+ at m/z = 163, characteristic fragments from loss of ethyl and ethylene

Conclusion

This guide has detailed a logical and robust three-stage synthetic sequence for the preparation of 4-ethoxyindoline. By starting with the synthesis of 4-hydroxyindole, followed by a Williamson ether synthesis and a final catalytic hydrogenation, the target molecule can be accessed in a scalable and reproducible manner. The rationale behind the choice of reagents and conditions for each step has been thoroughly explained to provide a deeper understanding of the process. The provided protocols and predicted characterization data serve as a reliable foundation for any research or development program requiring access to this valuable chemical entity.

References

  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google P
  • Williamson Ether Synthesis Lab: 4-Ethyl Anisole - Studylib. (URL: [Link])

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google P
  • 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem. (URL: [Link])

  • Preparation of ethyl iodide - PrepChem.com. (URL: [Link])

  • Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

  • Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes - Bangladesh Journals Online. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (URL: [Link])

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

  • 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem - NIH. (URL: [Link])

  • The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchGate. (URL: [Link])

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (URL: [Link])

  • 1H-Indole, 4-methoxy- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment - PMC - PubMed Central. (URL: [Link])

  • Chemicalize - Instant Cheminformatics Solutions. (URL: [Link])

  • Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | C18H17NO3 | CID 119707 - PubChem. (URL: [Link])

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])

  • Ethyl 4-ethenyl-1H-indole-2-carboxylate | C13H13NO2 | CID 12830336 - PubChem. (URL: [Link])

  • Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis - PubMed. (URL: [Link])

  • 4-(phenylmethoxy)-1H-indole | C15H13NO | CID 88465 - PubChem. (URL: [Link])

  • CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google P
  • (PDF) SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE - ResearchGate. (URL: [Link])

  • Benzenamine, 4-ethoxy- - the NIST WebBook. (URL: [Link])

  • Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Physicochemical Properties and Synthetic Utility of 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 4-Ethoxyindoline , a specialized heterocyclic building block increasingly critical in the development of deubiquitylating enzyme (DUB) inhibitors and oncology therapeutics.

Technical Reference Guide for Drug Discovery

Executive Summary

4-Ethoxyindoline (CAS 220657-56-7) is a bicyclic secondary amine derived from the reduction of 4-ethoxyindole. While historically overshadowed by its 5-substituted isomers (common in urological drugs like Silodosin), the 4-substituted variant has emerged as a high-value scaffold in precision oncology. Specifically, it functions as a pharmacophore in the synthesis of cyanopyrrolidine-based inhibitors targeting Ubiquitin Specific Peptidase 30 (USP30), a key regulator of mitochondrial quality control and apoptosis in cancer cells.

This guide provides a validated physicochemical profile, stability mechanisms, and experimental workflows to ensure reproducibility in medicinal chemistry campaigns.

Molecular Identity & Structural Analysis

Parameter Data
Chemical Name 4-Ethoxy-2,3-dihydro-1H-indole
CAS Registry Number 220657-56-7
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CCOC1=CC=CC2=C1CCN2
InChI Key NXVDHVHEJQOARI-UHFFFAOYSA-N
Structural Class Benzofused azolidine (Indoline)

Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) calibrated for indoline derivatives.

Table 1: Fundamental Physical Constants
PropertyValue / RangeContextual Note
Physical State Viscous Oil / Low-Melting SolidTends to darken upon oxidation (brown/red).
Boiling Point 265°C – 275°C (Predicted)Decomposes before boiling at atm pressure; distill under high vacuum.[1]
Density 1.12 ± 0.05 g/cm³Denser than water; phase separates in aqueous workups.
Melting Point 35°C – 45°CImpurities significantly lower MP; often handled as a melt or solution.[1]
Refractive Index ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~1.56
High aromaticity indicator.
Table 2: Solution Thermodynamics & Lipophilicity
PropertyValueImplication for Drug Design
pKa (Conjugate Acid) 4.8 – 5.2Weak base. Protonated only in acidic media (pH < 4).[1] Suitable for reductive aminations.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity.[1] Good membrane permeability; optimal for CNS/intracellular targets.
Solubility (Water) < 1 mg/mLPractically insoluble.[1] Requires cosolvents (DMSO, MeOH) for bioassays.[1]
Solubility (Organic) HighFreely soluble in DCM, EtOAc, DMSO, DMF.

Stability & Reactivity Mechanisms

Oxidative Instability

Unlike indole, the 2,3-dihydro structure of indoline is prone to oxidative dehydrogenation .

  • Mechanism: Exposure to air/light catalyzes the removal of hydrogens at C2/C3, reverting the molecule to the aromatic 4-ethoxyindole species.

  • Storage Protocol: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term storage requires -20°C in amber vials.

Nucleophilicity

The N1 nitrogen is a secondary amine with moderate nucleophilicity, making it the primary site for:

  • Acylation/Sulfonylation: Rapid reaction with acid chlorides/sulfonyl chlorides (e.g., formation of urea/amide linkers in DUB inhibitors).[1]

  • Reductive Amination: Clean reaction with aldehydes using STAB (Sodium Triacetoxyborohydride).[1]

Experimental Protocols

Protocol A: Synthesis via Reduction of 4-Ethoxyindole

Rationale: 4-Ethoxyindoline is often expensive or unstable to ship. In-situ preparation from the stable indole precursor is the preferred route for scale-up.

Reagents: 4-Ethoxyindole, Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid (AcOH).[1]

  • Dissolution: Dissolve 4-ethoxyindole (1.0 eq) in Glacial AcOH (0.5 M concentration).

  • Reduction: Cool to 10°C. Add NaBH₃CN (3.0 eq) portion-wise over 30 minutes. Caution: HCN generation possible; use a scrubber.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 8:2). Indoline spot will be more polar (lower Rf) and stain distinctively with Ninhydrin (red/purple).[1]

  • Workup: Quench with NaOH (aq) to pH > 10. Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Flash chromatography is rarely needed if indole is pure; otherwise, use neutral alumina (Silica can be too acidic and cause oxidation).[1]

Protocol B: Purity Analysis via HPLC

Rationale: Indoline purity is critical as trace indole impurities can act as chain terminators or assay interferents.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Retention Order: 4-Ethoxyindoline elutes earlier than 4-Ethoxyindole due to loss of planarity and reduced aromaticity.

Visualization: Synthetic Pathway & Application

The following diagram illustrates the reduction of the precursor and the subsequent incorporation of 4-Ethoxyindoline into a USP30 inhibitor scaffold.

G Indole 4-Ethoxyindole (Stable Precursor) Indoline 4-Ethoxyindoline (CAS 220657-56-7) Nucleophilic Scaffold Indole->Indoline DUB_Inhibitor USP30 Inhibitor (Cyanopyrrolidine Derivative) Indoline->DUB_Inhibitor RedAgent NaBH3CN / AcOH (Selective Reduction) RedAgent->Indole CoupleAgent Phosgene / Urea Formation + Proline Scaffold CoupleAgent->Indoline

Caption: Transformation of 4-Ethoxyindole to the active 4-Ethoxyindoline scaffold and its subsequent ligation into a DUB inhibitor.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min), safety goggles, and fume hood are mandatory.[1]

  • Spill Control: Absorb with inert material (vermiculite).[1] Do not flush into surface water; indolines are toxic to aquatic life.

References

  • World Intellectual Property Organization (WIPO). (2017).[1] Cyanopyrrolidines as DUB Inhibitors for the Treatment of Cancer. Patent WO2017009650A1. Retrieved from .[1]

  • National Institutes of Health (NIH). (2025).[1] Unraveling the Mechanism of Action of CFTR Modulators. ResearchGate. Retrieved from .

  • Molaid Chemicals. (2024).[1] 4-Ethoxyindoline CAS 220657-56-7 Technical Data. Retrieved from .[1]

  • ABCR GmbH. (2024).[1] Indolines Building Blocks Catalog. Retrieved from .[1]

Sources

4-Ethoxyindoline: Technical Profile and Application Guide

[1]

Chemical Identity & Core Profile

4-Ethoxyindoline is a bicyclic heterocycle consisting of a benzene ring fused to a saturated nitrogen-containing five-membered ring (indoline), substituted with an ethoxy group at the 4-position.[1][2][3][4] It serves as a privileged scaffold in drug discovery due to its electron-rich nature and defined spatial geometry, often functioning as a bioisostere for other bicyclic systems in kinase and ubiquitin-specific protease (USP) inhibitors.

PropertyData
IUPAC Name 4-ethoxy-2,3-dihydro-1H-indole
CAS Number 220657-56-7
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CCOC1=CC=CC2=C1CCN2
Appearance Pale yellow to brown oil or low-melting solid (Oxidation sensitive)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Acidity (pKa) ~5.0 (Conjugate acid), weakly basic secondary amine

Synthesis & Manufacturing Methodologies

High-purity 4-ethoxyindoline is typically not found in nature and must be synthesized. The most robust route involves the construction of the indole core followed by selective reduction. Direct functionalization of the indoline ring is challenging due to electronic effects; therefore, the "Indole-to-Indoline" reduction strategy is the industry standard.

Route: The "Alkylation-Reduction" Protocol

This protocol ensures regioselectivity at the 4-position, which is difficult to achieve via direct electrophilic aromatic substitution on an unsubstituted indoline.

Step 1: O-Alkylation of 4-Hydroxyindole
  • Precursor: 4-Hydroxyindole (CAS 2380-94-1).

  • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (Anhydrous).

  • Mechanism: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve 4-hydroxyindole (1.0 eq) in DMF under N₂ atmosphere.

    • Add K₂CO₃ (2.0 eq) and stir for 15 min to form the phenoxide.

    • Add Ethyl Iodide (1.2 eq) dropwise at 0°C to prevent N-alkylation (indole nitrogen is less nucleophilic than the phenoxide, but temperature control is vital).

    • Stir at RT for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc. The product, 4-Ethoxyindole , is purified via silica gel chromatography.

Step 2: Selective Reduction to 4-Ethoxyindoline
  • Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).

  • Mechanism: Acid-catalyzed hydride transfer.

  • Why this method? Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to hydrogenolysis of the O-ethyl bond or over-reduction. NaCNBH₃ in acetic acid is highly selective for the C2-C3 double bond of the indole pyrrole ring.

  • Protocol:

    • Dissolve 4-ethoxyindole (1.0 eq) in Glacial Acetic Acid at 15°C.

    • Add NaCNBH₃ (3.0 eq) portion-wise (Caution: Exothermic, HCN potential—use a scrubber).

    • Stir at RT for 2 hours. Monitor by TLC (Indoline spots turn blue/purple with Ehrlich’s reagent; Indoles turn pink/red).

    • Quench: Pour into ice water and basify to pH >10 with NaOH (Critical to deprotonate the indoline nitrogen for extraction).

    • Isolation: Extract with DCM. Dry over Na₂SO₄.[5]

    • Storage: Store under Argon at -20°C. Indolines oxidize to indoles upon air exposure.

Visualization: Synthesis Pathway

SynthesisPathStart4-Hydroxyindole(CAS 2380-94-1)Inter4-Ethoxyindole(Intermediate)Start->InterEtI, K2CO3, DMF(O-Alkylation)Product4-Ethoxyindoline(CAS 220657-56-7)Inter->ProductNaCNBH3, AcOH(Selective Reduction)

Caption: Step-wise chemical synthesis of 4-Ethoxyindoline from 4-Hydroxyindole via selective reduction.

Applications in Drug Discovery

4-Ethoxyindoline is a critical intermediate in the synthesis of Deubiquitylating Enzyme (DUB) Inhibitors , specifically targeting USP30 (Ubiquitin Specific Peptidase 30).

Mechanism of Action: USP30 Inhibition

USP30 is a mitochondrial outer membrane protein that opposes mitophagy (mitochondrial recycling) by removing ubiquitin chains from damaged mitochondria.[4] Inhibiting USP30 promotes mitophagy, which is a therapeutic strategy for neurodegenerative diseases and cancer.

  • Role of 4-Ethoxyindoline: It acts as a steric and electronic modulator in the "cap" region of the inhibitor. The ethoxy group provides lipophilic bulk that fills a hydrophobic pocket in the enzyme's active site, while the indoline nitrogen serves as an attachment point for the core scaffold (often a cyanopyrrolidine).

Key Reaction: Urea/Amide Coupling

In medicinal chemistry workflows (e.g., WO2017009650A1), 4-ethoxyindoline is typically coupled to a proline or pyrrolidine core.

  • Reaction: Phosgene or Triphosgene mediated coupling.

  • Sequence:

    • Scaffold activation (e.g., Proline derivative) with Triphosgene.

    • Nucleophilic attack by the secondary amine of 4-ethoxyindoline.

    • Formation of a Urea linkage.

Visualization: USP30 Inhibitor Assembly

DrugAssemblyIndoline4-Ethoxyindoline(Nucleophile)CouplingUrea/Amide Coupling(Triphosgene/Base)Indoline->CouplingScaffoldCyanopyrrolidine Core(Electrophile)Scaffold->CouplingInhibitorUSP30 Inhibitor(Active Drug Candidate)Coupling->InhibitorFormation of Urea Linker

Caption: Assembly of USP30 inhibitors using 4-Ethoxyindoline as a key pharmacophore building block.

Safety & Handling Protocols

Indolines are prone to auto-oxidation and can be skin irritants.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2-8°C or -20°C. Exposure to air turns the compound dark brown (oxidation back to indole or polymerization).

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., HNO₃, KMnO₄).

References

  • World Intellectual Property Organization (WIPO). (2017). Cyanopyrrolidines as DUB Inhibitors for the Treatment of Cancer. Patent WO2017009650A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73553769, 4-Ethoxyindoline-2,3-dione (Related Derivative). Link[2]

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Standard protocol reference).

In Silico Optimization of the 4-Ethoxyindoline Scaffold: A Structural Biology Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-ethoxyindoline moiety (CAS 220657-56-7) represents a privileged substructure in medicinal chemistry, most notably serving as the pharmacophoric anchor for Silodosin , a highly selective


-adrenergic receptor antagonist used in the treatment of Benign Prostatic Hyperplasia (BPH). Beyond adrenergic modulation, recent patent literature identifies this scaffold in deubiquitylating enzyme (DUB) inhibitors (e.g., USP30/UCHL1 targets).

This guide provides a rigorous in silico framework for modeling interactions involving the 4-ethoxyindoline core. Unlike generic docking protocols, this workflow addresses the specific conformational flexibility of the C4-ethoxy substituent and the nitrogen inversion barrier of the indoline ring—two critical factors often overlooked that lead to false-positive binding poses.

Part 1: Chemical Space & Ligand Preparation

The Conformational Challenge

The 4-ethoxyindoline scaffold presents a unique challenge: the ethoxy group at the C4 position is not merely a hydrophobic tail; it acts as a "gatekeeper" for steric selectivity. Standard force fields (e.g., OPLS3e/4) often underestimate the rotational barrier of the ethoxy ether linkage, resulting in high-energy conformations that appear favorable in static docking but collapse in dynamic simulations.

Quantum Mechanical (QM) Optimization Protocol

To ensure structural integrity, we employ a hybrid QM/MM approach for ligand preparation.

Protocol:

  • Initial Generation: Generate 3D coordinates from SMILES.

  • Tautomer/Protonation States: The indoline nitrogen (

    
    ) is weakly basic (
    
    
    
    to 1 depending on substitution). However, in amide-coupled derivatives (like Silodosin), it acts as a neutral H-bond acceptor/donor. Crucial: If modeling the free amine, assume protonation at physiological pH (7.4) is unlikely unless N-alkylated.
  • DFT Geometry Optimization:

    • Theory: B3LYP/6-31G** functional.

    • Focus: Scan the dihedral angle of the C4-O-CH2-CH3 bond.

    • Outcome: Identify the global minimum for the ethoxy orientation relative to the indole plane.

Table 1: Ligand Preparation Parameters

ParameterSettingRationale
Force Field OPLS4 (or GAFF2)Optimized for torsion barriers in ether linkages.
pH Range

Physiological relevance for receptor binding.
Chirality Enumerate StereoisomersIndoline C2/C3 carbons can be chiral centers in derivatives.
Conf. Sampling Low-mode MDEssential to sample the "puckering" of the 5-membered ring.

Part 2: Target Selection & Homology Modeling

The Primary Case Study: -Adrenergic Receptor ( -AR)

The efficacy of 4-ethoxyindoline derivatives hinges on their selectivity for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-AR over 

and

subtypes. The binding pocket is defined by a deep hydrophobic cavity anchored by Asp113 (classic GPCR aspartate) and Phe308/Phe312 .

Target Acquisition:

  • Crystal Structures: Use PDB ID: 7E18 (Cryo-EM structure of human

    
    -AR).
    
  • Resolution: 2.90 Å (High quality for docking).

  • Validation: Verify the "ionic lock" state (DRY motif) to ensure the receptor is in the relevant antagonist-binding conformation.

Workflow Visualization

The following diagram outlines the integrated modeling pipeline, emphasizing the feedback loop between Molecular Dynamics (MD) and docking scoring.

G Input Ligand: 4-Ethoxyindoline Deriv. Target: alpha-1A AR (7E18) QM_Prep QM Ligand Optimization (B3LYP/6-31G**) Fix Ethoxy Torsion Input->QM_Prep Grid_Gen Receptor Grid Generation Focus: Asp113 & Phe308 Input->Grid_Gen Docking Induced Fit Docking (IFD) Allow Sidechain Rotations QM_Prep->Docking Grid_Gen->Docking MD_Sim MD Simulation (100 ns) NPT Ensemble, POPC Membrane Docking->MD_Sim Top 3 Poses Analysis Analysis RMSD, MM-GBSA, H-Bond Life MD_Sim->Analysis Analysis->Docking Refine Constraints

Figure 1: Integrated workflow for modeling 4-ethoxyindoline derivatives. Note the QM optimization step prior to docking to resolve the ethoxy group conformation.

Part 3: Molecular Docking Protocols

Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for 4-ethoxyindoline because the bulky ethoxy group requires slight expansion of the hydrophobic sub-pocket.

Protocol:

  • Grid Center: Centered on the co-crystallized ligand (or Asp113).

  • H-Bond Constraints:

    • Constraint A: Protonated amine (if present) to Asp113 (Salt bridge).

    • Constraint B: Indoline backbone to Ser188 or Phe308 (Pi-stacking).

  • Flexible Residues: Define Phe308 , Phe312 , and Trp386 as flexible. The ethoxy group often wedges between these aromatic residues.

  • Scoring Function: Use XP (Extra Precision) scoring. Pay attention to the Lipophilic EvdW term, as the ethoxy group's primary contribution is hydrophobic displacement of water.

Interaction Logic

The 4-ethoxy substituent serves a dual purpose:

  • Steric Occlusion: It prevents the ligand from entering the smaller pockets of the

    
     subtype (selectivity filter).
    
  • Entropic Gain: By displacing unstable water molecules from the hydrophobic cleft, it improves binding affinity (

    
    ).
    

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the ethoxy tail remains buried or flops into the solvent (indicating a false positive).

System Setup
  • Membrane: Embed the

    
    -AR in a pre-equilibrated POPC lipid bilayer.
    
  • Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration:

    • NVT (1 ns) with restraints on protein backbone.

    • NPT (1 ns) to stabilize density.

  • Production Run: 100 ns, 310 K, 1 bar. No restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å. If the ethoxy tail RMSD > 3.0 Å, the pose is unstable.

  • Interaction Fingerprints: Monitor the persistence of the Asp113 salt bridge. It should be present in >80% of frames.

Interaction Pathway Diagram

The following diagram illustrates the critical molecular interactions that must be preserved during the simulation.

InteractionMap Ligand 4-Ethoxyindoline Core Ethoxy C4-Ethoxy Group Ligand->Ethoxy Covalent Asp113 Asp113 (Anionic) Ligand->Asp113 Salt Bridge / H-Bond (Critical Anchor) Phe308 Phe308 (Aromatic) Ligand->Phe308 Pi-Pi Stacking Phe312 Phe312 (Aromatic) Ethoxy->Phe312 Hydrophobic Contact Water Solvent Displacement Ethoxy->Water Entropic Gain

Figure 2: Interaction map of the 4-ethoxyindoline scaffold within the


-AR binding pocket. The C4-ethoxy group is critical for hydrophobic contacts with Phe312.

Part 5: ADMET Profiling & Optimization

The 4-ethoxy modification significantly alters the physicochemical profile of the indoline scaffold.

Table 2: Predicted ADMET Shifts (4-Ethoxy vs. Unsubstituted Indoline)

PropertyUnsubstituted Indoline4-EthoxyindolineImplication
LogP (Lipophilicity) ~1.8~2.5Improved membrane permeability; higher BBB penetration potential.
TPSA (Polar Surface Area) 12 Ų21 ŲSlight increase; remains well within Gutberlet rules (<140 Ų).
Metabolic Stability HighModerateThe ethoxy group is a site for O-dealkylation by CYP2D6.
Solubility HighModerateMay require salt formation (e.g., hydrochloride) for formulation.

Optimization Strategy: If the ethoxy group leads to rapid metabolic clearance (O-dealkylation), consider bioisosteric replacement with a trifluoroethoxy or difluoromethoxy group. These retain the steric bulk and lipophilicity but block the site of metabolic attack.

References

  • Vijayan, R., Subbarao, N., & Mallick, B. N. (2007).[1] In silico Modeling of α1A-Adrenoceptor: Interaction of its Normal and Mutated Active Sites with Noradrenaline as well as its Agonist and Antagonist.[1][2] American Journal of Biochemistry and Biotechnology.[1] Link

  • Sichuan Industrial Institute of Antibiotics. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists.[3] Journal of Medicinal Chemistry. Link

  • Yuan, S., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody.[4] Nature Communications/NIH. Link

  • Mission Therapeutics Ltd. (2017). Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (Patent WO2017009650A1). Google Patents. Link

  • ResearchGate. (2025). Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis.[5][6]Link

Sources

Technical Whitepaper: Operational Integrity & Safety for 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical whitepaper on the safety, handling, and operational integrity of 4-Ethoxyindoline (CAS 220657-56-7) . It is designed for medicinal chemists and process engineers managing this compound in high-stakes drug discovery workflows, specifically in the synthesis of deubiquitylating enzyme (DUB) inhibitors and adrenergic receptor antagonists.[1]

Compound: 4-Ethoxyindoline CAS Registry Number: 220657-56-7 IUPAC Name: 4-ethoxy-2,3-dihydro-1H-indole Molecular Weight: 163.22 g/mol Formula: C₁₀H₁₃NO[2]

Part 1: Executive Technical Summary

4-Ethoxyindoline is a specialized bicyclic nitrogen heterocycle functioning as a critical building block in the synthesis of pharmaceutical agents, including Cyanopyrrolidine-based DUB inhibitors (e.g., USP30/UCHL1 inhibitors) and analogs of Silodosin .

Unlike its aromatic indole counterparts, the indoline core possesses a reduced C2-C3 bond. The presence of the electron-donating ethoxy group at the C4 position significantly increases the electron density of the benzene ring. Crucial Insight: This electronic activation makes the compound highly susceptible to oxidative dehydrogenation , spontaneously reverting to the corresponding 4-ethoxyindole upon exposure to atmospheric oxygen or light.

Therefore, the primary operational directive is Oxidation Mitigation . Handling protocols must prioritize the exclusion of oxygen to maintain the integrity of the chiral center potential (if derivatized) and preventing stoichiometry errors caused by impurities.[1]

Part 2: Physicochemical Profile & Stability Logic

Understanding the physical behavior of 4-Ethoxyindoline is the first line of defense against experimental failure.

PropertySpecification / ObservationOperational Implication
Physical State Pale yellow to light brown oil or low-melting solid.Color Metric: Darkening to deep brown/black indicates significant oxidation (formation of quinoid species or polymerization).[1]
Solubility Soluble in DCM, EtOAc, DMSO, Methanol.Avoid protic solvents for long-term storage; use anhydrous aprotic solvents (DMF/DMSO) for stock solutions.[1]
Reactivity Nucleophilic at N1; Electron-rich at C5/C7.Air Sensitive: The C2-C3 bond is thermodynamically driven to aromatize. Store under inert gas.
pKa (Conj. Acid) ~5.0 (Estimated for Indoline N).[1][3]Acts as a weak base.[1] Compatible with acid scavengers (DIPEA/TEA) in coupling reactions.[1]

Part 3: Hazard Identification & Toxicology (GHS)[1]

While specific toxicological data for the 4-ethoxy derivative is limited, structural activity relationships (SAR) with indoline and alkoxy-anilines dictate the following precautionary profile:

  • Signal Word: WARNING

  • H315: Causes skin irritation. (Lipophilic nature allows dermal penetration).[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Sensitization Risk: Indolines are structural analogs to anilines; treat as a potential skin sensitizer.

The "Defense in Depth" Strategy
  • Primary Barrier: Fume hood with face velocity >100 fpm.[1]

  • Dermal Barrier: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash.[1] Double-gloving recommended during transfer of neat material.

  • Respiratory: If handling powder or creating aerosols outside a hood, a P95 respirator is mandatory.

Part 4: Operational Handling Protocols

A. Storage & Shelf-Life Management

The "First-In, First-Out" (FIFO) method is insufficient. Use a "Condition-Based Maintenance" approach.

  • Temperature: Store at +2°C to +8°C .

  • Atmosphere: Headspace MUST be purged with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Visualization: Storage Decision Logic The following decision tree illustrates the protocol for assessing material integrity before synthesis.

StorageLogic Start Retrieve 4-Ethoxyindoline from Cold Storage (+4°C) CheckSeal Inspect Septum/Cap Integrity Start->CheckSeal VisualCheck Visual Inspection: Color Check CheckSeal->VisualCheck PaleYellow Pale Yellow / Off-White VisualCheck->PaleYellow Intact DarkBrown Dark Brown / Black VisualCheck->DarkBrown Degraded Use Proceed to Reaction (Charge under N2) PaleYellow->Use TLC Run TLC / LCMS (Check for Indole peak) DarkBrown->TLC Pass Purity > 95% Indole < 2% TLC->Pass Acceptable Fail Significant Oxidation TLC->Fail Reject Pass->Use Purify Purify via Column Chromatography (Neutral Alumina recommended) Fail->Purify Purify->Use

Figure 1: Decision logic for assessing 4-Ethoxyindoline integrity prior to synthesis. Darkening is the primary indicator of oxidative stress.[1]

B. Synthesis Protocol: Inert Charging Technique

Scenario: Coupling 4-Ethoxyindoline with a Boc-protected amino acid (e.g., Proline) using HATU/DIPEA.

Causality: The N1-position is nucleophilic. However, if the material is oxidized to the indole, nucleophilicity at N1 drops drastically (lone pair participates in aromaticity), causing reaction failure.[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry the reaction flask and cool under a stream of dry Nitrogen.

  • Solvent Degassing: Sparge the reaction solvent (e.g., DMF or DCM) with Nitrogen for 15 minutes prior to use.[1]

  • Transfer:

    • Solid: Weigh quickly in air, but immediately evacuate and backfill the flask 3x with Nitrogen.

    • Oil: Dissolve the stock 4-Ethoxyindoline in a small volume of degassed solvent and transfer via syringe through a septum.

  • Reaction: Add the electrophile and base. Monitor via TLC.

    • Note: 4-Ethoxyindoline spots often turn pink/red on TLC plates upon standing due to air oxidation.

  • Quench: Upon completion, quench immediately with aqueous buffer to remove excess base, which can promote oxidation during workup.

Visualization: Inert Reaction Workflow

ReactionFlow Setup Schlenk/Flask Setup (Flame Dry + N2 Purge) Solvent Solvent Prep (Sparge DMF 15 min) Setup->Solvent Inert Atmosphere Reagent 4-Ethoxyindoline (Syringe Transfer) Solvent->Reagent Dissolve Coupling Add Coupling Agents (HATU/DIPEA) Reagent->Coupling Initiate Monitor TLC Monitoring (Watch for Indole impurity) Coupling->Monitor Quench Acidic/Buffer Quench (Stop side-reactions) Monitor->Quench Complete

Figure 2: Workflow for introducing 4-Ethoxyindoline into a coupling reaction while minimizing oxygen exposure.

Part 5: Emergency Response & Waste Disposal

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.[1]Indolines are irritants; rapid dilution prevents corneal damage.[1]
Skin Contact Wash with soap and water.[1] Do NOT use ethanol.[1]Ethanol may enhance transdermal absorption of the lipophilic indoline.[1]
Spill (Liquid) Adsorb with vermiculite.[1] Place in sealed bag.Prevent oxidation fumes and environmental release.[1]
Fire Use CO₂, Dry Chemical, or Foam.Nitrogen-containing compounds emit toxic NOx fumes upon combustion.

Disposal: Dispose of as Hazardous Organic Waste (Halogen-free) . Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as this may cause an exothermic reaction.[1]

References

  • World Intellectual Property Organization (WIPO). (2017).[1] WO2017009650A1 - Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. (Describes the use of 4-Ethoxyindoline as a starting material in Step A of Example synthesis).

  • BLD Pharm. (2024).[1] Product Safety & Specifications: 4-Ethoxyindoline (CAS 220657-56-7).[2][4][5]

  • ABCR GmbH. (2024).[1] Material Safety Data Sheet: Indoline Derivatives.

  • National Institutes of Health (NIH). (2010).[1] Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. (Provides context on the handling of similar indoline intermediates).

Sources

Methodological & Application

Application Notes and Protocols for Investigating 4-Ethoxyindoline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of indole and its reduced form, indoline, have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A recent focus in drug discovery has been the exploration of indoline-based compounds as potent enzyme inhibitors. For instance, certain indoline derivatives have been identified as inhibitors of programmed cell death-ligand 1 (PD-L1), a key target in cancer immunotherapy, while others have shown dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both implicated in inflammatory pathways.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on how to investigate the potential of a specific indoline derivative, 4-ethoxyindoline, as an enzyme inhibitor. While specific data on 4-ethoxyindoline is emerging, the principles and protocols outlined here provide a robust framework for its characterization, from initial screening to mechanistic studies.

Hypothesized Mechanism of Action and Potential Targets

Given the known activities of the indoline class, 4-ethoxyindoline is a prime candidate for investigation as an inhibitor of enzymes involved in oncology and inflammation. The ethoxy group at the 4-position of the indoline ring can significantly influence the molecule's electronic and steric properties, potentially conferring selectivity and potency for specific enzyme targets.

Potential enzyme targets for 4-ethoxyindoline include:

  • Cyclooxygenase (COX) Enzymes: Indole derivatives are known to inhibit COX enzymes, which are key mediators of inflammation.[1]

  • 5-Lipoxygenase (5-LOX): As with other indolines, 4-ethoxyindoline may target this enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.[4]

  • Protein Kinases: The indoline scaffold is present in several kinase inhibitors used in cancer therapy.

  • Immune Checkpoint Proteins: The discovery of indoline-based PD-L1 inhibitors suggests that 4-ethoxyindoline could also modulate immune responses.[3]

Experimental Workflow for Characterizing 4-Ethoxyindoline

A systematic approach is crucial for evaluating the enzyme inhibitory potential of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic understanding.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & Purity Analysis B Primary Enzyme Panel Screening A->B Solubilized Compound C Hit Identification B->C Activity Data D IC50 Determination C->D Validated Hits E Selectivity Profiling D->E Potency Data F Lead Prioritization E->F Selectivity Data G Kinetic Studies (e.g., Lineweaver-Burk) F->G Prioritized Lead H Binding Assays (e.g., SPR, ITC) G->H Inhibition Mechanism I Structural Biology (e.g., X-ray Crystallography) H->I Binding Affinity

Caption: A general experimental workflow for the evaluation of 4-ethoxyindoline as a potential enzyme inhibitor.

Detailed Protocols

Protocol 1: Determination of IC50 Value for 4-Ethoxyindoline against a Hypothetical Target Enzyme (e.g., a Peroxidase)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of 4-ethoxyindoline. The assay is based on the oxidation of a chromogenic substrate by the target enzyme, leading to a colored product that can be quantified spectrophotometrically.

Rationale: The IC50 value is a quantitative measure of the potency of an inhibitor.[5] By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 can be calculated.

Materials:

  • Target Enzyme (e.g., Horseradish Peroxidase)

  • Chromogenic Substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Substrate for the Enzyme (e.g., Hydrogen Peroxide)

  • 4-Ethoxyindoline stock solution (in DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of 4-ethoxyindoline in assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells to avoid solvent effects.

    • Prepare a working solution of the target enzyme in assay buffer.

    • Prepare a working solution of the chromogenic substrate and the enzyme's substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the 4-ethoxyindoline dilution series to triplicate wells.

    • Include control wells:

      • No Inhibitor Control: 20 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

      • No Enzyme Control: 20 µL of assay buffer.

    • Add 160 µL of the enzyme working solution to all wells except the "No Enzyme Control".

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for 15 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Add 20 µL of the substrate mixture to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for oxidized ABTS) in kinetic mode for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the "No Inhibitor Control" (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

4-Ethoxyindoline (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
125.8 ± 2.5
1048.9 ± 3.1
5075.3 ± 2.8
10095.1 ± 1.9
Protocol 2: Elucidating the Mechanism of Inhibition using Lineweaver-Burk Plots

This protocol outlines how to determine the mode of enzyme inhibition (e.g., competitive, non-competitive) by analyzing the effect of the inhibitor on the enzyme kinetics.

Rationale: The type of inhibition provides insight into how the inhibitor interacts with the enzyme.[6][7] Competitive inhibitors bind to the active site, while non-competitive inhibitors bind to an allosteric site.[6][7] This is determined by measuring enzyme kinetics at varying substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Assay Setup:

    • Prepare a series of substrate dilutions at different concentrations.

    • Set up reactions as described in Protocol 1, but for each substrate concentration, run the assay in the absence of the inhibitor and in the presence of two or three different fixed concentrations of 4-ethoxyindoline.

  • Data Collection and Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plots:

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Lines intersect on the y-axis (Vmax is unchanged) B Lines intersect on the x-axis (Km is unchanged) C Lines are parallel (both Vmax and Km are affected)

Caption: Interpretation of Lineweaver-Burk plots for different modes of enzyme inhibition.

Conclusion and Future Directions

The indoline scaffold represents a promising starting point for the development of novel enzyme inhibitors. 4-Ethoxyindoline, as a specific derivative, warrants a thorough investigation of its biological activities. The protocols and workflow detailed in this application note provide a solid foundation for researchers to systematically evaluate its potential as a therapeutic agent. Future studies should focus on expanding the screening to a broader panel of enzymes, conducting cell-based assays to assess cellular potency and toxicity, and ultimately, in vivo studies to determine its efficacy and pharmacokinetic profile.

References

  • Juniper Publishers. (2020-12-01). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
  • PubMed Central. (n.d.). Total synthesis of (–)-4-desacetoxy-1-oxovindoline: Single atom exchange of an embedded core heteroatom in vindoline. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • DOI. (2026-01-31). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025-09-04). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Retrieved from [Link]

  • ACS Publications. (2022-11-01). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole. Retrieved from [Link]

  • PubMed Central. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • PubMed. (2017-07-15). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

  • TeachMePhysiology. (2024-04-08). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • YouTube. (2020-05-07). Memorize Enzyme Inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Inhibitory activities of indolizine derivatives: a patent review. Retrieved from [Link]

  • ResearchGate. (2025-12-20). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Assays with 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: 4-Ethoxyindoline as a Privileged Scaffold in Modern Assay Development

The indoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities. Its inherent structural rigidity, coupled with the potential for diverse functionalization, makes it an attractive scaffold for the design of novel probes and drug candidates.[1] 4-Ethoxyindoline, a readily accessible derivative, offers an excellent starting point for chemical exploration due to the modifiable ethoxy group and the reactive secondary amine. This application note provides a comprehensive guide to leveraging the chemical versatility of 4-Ethoxyindoline for the development of robust and sensitive assays, with a particular focus on high-throughput screening (HTS) applications for drug discovery.

The strategic incorporation of the 4-ethoxy group can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing cell permeability and metabolic stability.[2][3] This guide will provide detailed protocols for two distinct assay platforms: a fluorescence-based enzymatic assay for monoamine oxidase B (MAO-B) and a cell-based cytotoxicity assay, demonstrating the broad utility of the 4-Ethoxyindoline scaffold.

Part 1: A Novel Fluorescence-Based Assay for Monoamine Oxidase B (MAO-B) Inhibition

Scientific Rationale and Assay Principle

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their dysregulation is implicated in various neurological disorders, including Parkinson's and Alzheimer's diseases.[4][5] Specifically, MAO-B is a key target for therapeutic intervention. This protocol describes the development of a continuous, fluorescence-based assay for screening potential MAO-B inhibitors using a novel substrate derived from 4-Ethoxyindoline.

The assay is based on the oxidative deamination of a non-fluorescent 4-Ethoxyindoline-based substrate by MAO-B. The enzymatic reaction yields hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), oxidizes a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the MAO-B activity.[6]

MAO_Assay_Principle cluster_workflow MAO-B Enzymatic Reaction and Signal Generation cluster_inhibition Inhibitor Action Substrate 4-Ethoxyindoline Derivative (Non-fluorescent Substrate) MAO_B MAO-B Substrate->MAO_B + O₂ + H₂O Product Oxidized Product MAO_B->Product H2O2 H₂O₂ MAO_B->H2O2 HRP HRP H2O2->HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Inhibitor Test Compound (e.g., 4-Ethoxyindoline derivative) Inhibitor->MAO_B Inhibition

Caption: Workflow of the fluorescence-based MAO-B inhibition assay.

Experimental Protocol: MAO-B Inhibition Assay

This protocol is optimized for a 96-well microplate format, suitable for HTS.[7]

Materials and Reagents:

  • Recombinant human MAO-B (Sigma-Aldrich, MAK136 or equivalent)

  • 4-Ethoxyindoline-derived substrate (synthesized in-house, see synthesis protocol below)

  • Amplex® Red reagent (Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP) (Sigma-Aldrich)

  • Pargyline (selective MAO-B inhibitor, positive control)

  • DMSO (assay grade)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Black, flat-bottom 96-well microplates

Protocol for Synthesis of a Hypothetical 4-Ethoxyindoline Substrate:

A plausible synthetic route to a suitable substrate could involve the acylation of the secondary amine of 4-Ethoxyindoline with a moiety that, upon oxidative cleavage by MAO, would not interfere with the fluorescent readout. For instance, a simple propionyl group could be introduced.

  • Dissolve 4-Ethoxyindoline (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (1.2 mmol).

  • Cool the mixture to 0°C and add propionyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-propionyl-4-ethoxyindoline.

Assay Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the 4-Ethoxyindoline-derived substrate in DMSO.

    • Prepare a 10 mM stock solution of Amplex Red in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in Assay Buffer.

    • Prepare a 1 mM stock solution of Pargyline in DMSO.

    • Prepare serial dilutions of test compounds and Pargyline in DMSO.

  • Assay Plate Preparation:

    • Add 2 µL of DMSO (for negative control), Pargyline (for positive control), or test compound dilutions to the appropriate wells of a 96-well plate.

    • Prepare a Master Mix containing:

      • Assay Buffer

      • Amplex Red (final concentration 50 µM)

      • HRP (final concentration 1 U/mL)

    • Add 88 µL of the Master Mix to each well.

    • Incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Prepare a solution of MAO-B enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • Prepare a solution of the 4-Ethoxyindoline-derived substrate in Assay Buffer (final concentration to be optimized, typically around the Km value).

    • Add 5 µL of the MAO-B enzyme solution to each well.

    • Add 5 µL of the substrate solution to each well to initiate the reaction. The final reaction volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of negative control - Rate of background))

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for IC₅₀ Determination of a Hypothetical Inhibitor

Inhibitor Conc. (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Assay Validation: Z'-Factor Calculation

For HTS applications, the robustness of the assay can be evaluated by calculating the Z'-factor:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Part 2: Cell-Based Cytotoxicity Assay Using 4-Ethoxyindoline Derivatives

Scientific Rationale and Assay Principle

The indoline scaffold is present in several anticancer agents.[1] Therefore, it is crucial to assess the cytotoxic potential of novel 4-Ethoxyindoline derivatives. This protocol describes a cell-based assay using a resazurin reduction method (e.g., PrestoBlue™ or alamarBlue®) to measure cell viability. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow cluster_workflow Cell-Based Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with 4-Ethoxyindoline Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_Resazurin Add Resazurin Reagent Incubate2->Add_Resazurin Incubate3 Incubate (1-4h) Add_Resazurin->Incubate3 Measure_Fluorescence Measure Fluorescence Incubate3->Measure_Fluorescence Analyze Calculate % Viability and IC₅₀ Measure_Fluorescence->Analyze

Caption: Workflow for the cell-based cytotoxicity assay.

Experimental Protocol: Cytotoxicity Assay

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-Ethoxyindoline derivatives dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, clear-bottom 96-well cell culture plates

Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Ethoxyindoline derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

Data Analysis and Interpretation

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

4-Ethoxyindoline represents a versatile and promising scaffold for the development of novel assays and the discovery of new bioactive molecules. The protocols detailed in this application note provide a solid foundation for screening potential MAO-B inhibitors and assessing the cytotoxicity of new chemical entities. The adaptability of the 4-Ethoxyindoline core allows for the synthesis of diverse compound libraries, which can be screened against a wide range of biological targets using similar assay principles. Future work could focus on developing fluorescent probes for other enzyme classes or creating targeted therapies by modifying the 4-Ethoxyindoline scaffold to interact with specific cellular components.

References

  • General Properties and Reactions of The Actinides. Chemistry LibreTexts. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. MDPI. [Link]

  • Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed. [Link]

  • Increasing insulin measurement throughput by fluorescence anisotropy imaging immunoassays. Protocols.io. [Link]

  • Monoamine oxidase assays. PubMed. [Link]

  • Ethylene oxide. Wikipedia. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Oncolines launches assay for long COVID and cancer immunotherapy target IDO2. Oncolines. [Link]

  • Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. ResearchGate. [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. NIH. [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Screening 4-Ethoxyindoline Against Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous drugs for diverse therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] This document provides a comprehensive guide for the systematic screening of 4-Ethoxyindoline, a novel indoline derivative, to elucidate its pharmacological profile and identify potential therapeutic applications. We present a tiered screening cascade, from high-throughput primary assays to detailed mechanism of action studies, grounded in established principles of drug discovery. The protocols and strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for hit identification and validation.

Introduction: The Rationale for Screening 4-Ethoxyindoline

The indole and its reduced form, indoline, are prevalent motifs in both natural products and synthetic pharmaceuticals.[5] Their structural features allow for diverse interactions with biological macromolecules, leading to a broad spectrum of activities, including kinase inhibition, receptor modulation, and antimicrobial effects.[5][6] Given the rich pharmacological history of this scaffold, novel derivatives such as 4-Ethoxyindoline represent promising candidates for drug discovery. A systematic and comprehensive screening approach is essential to unlock their therapeutic potential. This guide details a strategic workflow to efficiently identify and characterize the biological targets of 4-Ethoxyindoline.

Pre-Screening Compound Characterization

Before initiating any screening campaign, it is critical to establish the physicochemical properties of 4-Ethoxyindoline to ensure data integrity and reproducibility.

ParameterMethodPurpose
Identity & Purity LC-MS, ¹H NMRConfirms chemical structure and assesses purity (ideally >95%).
Solubility Kinetic or Thermodynamic Solubility AssaysDetermines the maximum soluble concentration in assay buffers.
Stability HPLC-based stability assayEvaluates compound stability in assay buffer over time at relevant temperatures.
Aggregation Dynamic Light Scattering (DLS)Assesses the potential for non-specific activity due to compound aggregation.

A Tiered Screening Cascade for Target Identification

A multi-stage screening approach is recommended to efficiently identify and validate the biological activity of 4-Ethoxyindoline. This "screening cascade" is designed to minimize false positives and negatives while progressively building a comprehensive pharmacological profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Mechanism of Action & Lead Optimization A High-Throughput Screening (HTS) Broad Target Panels (e.g., Kinases, GPCRs) B Dose-Response Assays (IC50/EC50 Determination) A->B Identified 'Hits' C Orthogonal Assays (Different Assay Technology) B->C D Initial Selectivity Profiling C->D E Cell-Based Assays D->E Confirmed & Potent Hits F Target Engagement Studies E->F G Structure-Activity Relationship (SAR) Studies F->G

Figure 1: A proposed tiered screening cascade for 4-Ethoxyindoline.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step involves broad screening against a diverse range of biological targets to identify initial "hits".[7] High-throughput screening (HTS) platforms are essential for this phase, allowing for the rapid and automated testing of the compound.[8][9]

Recommended Target Panels:

  • Kinase Panel: Given that many indole derivatives are kinase inhibitors, screening against a panel of representative kinases is a high priority.[5]

  • GPCR Panel: The indole nucleus is a key component of neurotransmitters like serotonin, making G-protein coupled receptors (GPCRs) a critical target class.[1]

  • Nuclear Receptor Panel: To assess potential effects on gene expression and metabolic pathways.

  • Ion Channel Panel: To evaluate activity on key channels involved in neuronal and cardiac function.

  • Enzyme Panel: Including targets relevant to inflammation (e.g., COX enzymes) and cancer metabolism.[10]

Protocol: Representative Kinase HTS Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is a template and should be optimized for each specific kinase.

  • Compound Preparation: Prepare a stock solution of 4-Ethoxyindoline in 100% DMSO. Create a dilution series to be used for screening.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of kinase reaction buffer.

  • Compound Addition: Add 50 nL of 4-Ethoxyindoline or control compounds (e.g., staurosporine for inhibition) to the appropriate wells.

  • Kinase/Substrate Addition: Add 2.5 µL of a solution containing the target kinase and its specific substrate.

  • ATP Addition: Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to positive and negative controls. A common hit threshold is >50% inhibition at a single concentration (e.g., 10 µM).

Tier 2: Hit Confirmation and Validation

Hits identified in the primary screen must be rigorously validated to eliminate false positives and to characterize their potency and selectivity.

Key Steps:

  • Hit Re-testing: Re-test the initial hits from a freshly prepared compound stock.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 for inhibitors, EC50 for activators).

  • Orthogonal Assays: Confirm the activity using a different assay technology. For example, if a luminescence-based kinase assay was used in the primary screen, a fluorescence resonance energy transfer (FRET) assay could be used as an orthogonal test.[7] This helps to rule out compound interference with the assay components.

  • Initial Selectivity Profiling: Screen confirmed hits against a smaller, related panel of targets to get an early indication of selectivity. For instance, a kinase hit should be tested against a panel of closely related kinases.

Data Presentation: Dose-Response Data

CompoundTargetIC50 (µM)Hill Slope
4-EthoxyindolineKinase X1.21.10.99
4-EthoxyindolineKinase Y>50N/AN/A
Control InhibitorKinase X0.051.00.99
Tier 3: Mechanism of Action (MoA) and Cellular Activity

Once a potent and selective hit has been validated, the next stage is to understand its mechanism of action and to confirm its activity in a more physiologically relevant setting.

Protocol: Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of 4-Ethoxyindoline to its target protein within living cells.

  • Cell Preparation: Culture cells transiently expressing the target protein fused to a NanoLuc® luciferase and a fluorescent tracer.

  • Assay Plate Preparation: Plate the cells in a 96-well white assay plate.

  • Compound Addition: Add varying concentrations of 4-Ethoxyindoline to the wells.

  • Tracer Addition: Add the fluorescent tracer that binds to the target protein.

  • Incubation: Incubate at 37°C for 2 hours.

  • Detection: Add the NanoBRET™ substrate and read both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of 4-Ethoxyindoline indicates competitive binding to the target.

Downstream Signaling Pathway Analysis

If 4-Ethoxyindoline is found to inhibit a specific target, it is crucial to investigate its effect on the downstream signaling pathway.

G cluster_0 Example: Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase X Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor 4-Ethoxyindoline Inhibitor->TargetKinase Inhibits

Figure 2: A representative kinase signaling pathway illustrating a potential point of inhibition for 4-Ethoxyindoline.

Conclusion

The indoline scaffold continues to be a rich source of novel therapeutic agents.[2][11] The systematic screening cascade detailed in this application note provides a robust and efficient framework for elucidating the pharmacological profile of 4-Ethoxyindoline. By progressing from broad, high-throughput screening to specific mechanism of action studies, researchers can effectively identify and validate novel biological targets, paving the way for further pre-clinical and clinical development. This strategic approach maximizes the potential for discovering new therapeutic applications for this promising compound.

References

  • ResearchGate. Indole and indoline scaffolds in drug discovery. Available at: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • AIP Publishing. Indole as an emerging scaffold in anticancer drug design. Available at: [Link]

  • MDPI. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Available at: [Link]

  • PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents. Available at: [Link]

  • ResearchGate. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Available at: [Link]

  • RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PubMed. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Available at: [Link]

  • PubMed Central. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available at: [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available at: [Link]

  • ResearchGate. Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. Available at: [Link]

  • Drug Target Review. High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • PubMed Central. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

  • MDPI. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Available at: [Link]

  • PubMed Central. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Available at: [Link]

  • AZoNetwork. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Derivatization of 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 4-ethoxyindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic strategies.

Introduction

4-Ethoxyindoline is a key heterocyclic building block in medicinal chemistry, valued for its presence in a range of pharmacologically active compounds. Its derivatization, however, is not always straightforward. The molecule possesses two primary nucleophilic sites: the secondary amine (N1) and the electron-rich aromatic ring. This dual reactivity can lead to a variety of side reactions, complicating synthesis and purification. This guide addresses the most common challenges encountered during acylation and alkylation reactions, providing causal explanations and actionable protocols to enhance reaction selectivity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing detailed explanations and mitigation strategies.

Q1: I am attempting an N-acylation of 4-ethoxyindoline with an acyl chloride, but I'm getting a complex mixture of products with a low yield of the desired amide. What is happening?

Likely Cause: Competing C-Acylation and Over-Acylation

This is a classic case of competing reactivity. While you are targeting the nitrogen (N-acylation), the electron-rich benzene ring of the indoline is susceptible to electrophilic attack, leading to C-acylation (a Friedel-Crafts type reaction).[1][2] The 4-ethoxy group is a strong activating group, making the aromatic ring a prime target for electrophiles, particularly under neutral or slightly acidic conditions.

  • N-Acylation: The nitrogen lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.

  • C-Acylation: The aromatic ring acts as a nucleophile, attacking the acyl chloride. This is often catalyzed by Lewis acids, which can be generated in situ from the acyl chloride or present as impurities.[3] The product of this reaction is an aryl ketone.

dot

Caption: Competing N-acylation vs. C-acylation pathways.

Solutions & Protocols

To favor N-acylation, you must enhance the nucleophilicity of the nitrogen relative to the aromatic ring.

1. Utilize a Non-Nucleophilic Base: The most effective strategy is to add a base such as triethylamine (Et₃N) or pyridine. The base scavenges the HCl generated during the reaction, preventing protonation of the indoline nitrogen and promoting the desired nucleophilic attack.

2. Switch to a Milder Acylating Agent: Highly reactive acyl chlorides can be aggressive. Using a less reactive acyl source, like a thioester, in the presence of a suitable base (e.g., Cs₂CO₃), can significantly improve chemoselectivity for N-acylation.[1][4]

Protocol: Selective N-Acylation of 4-Ethoxyindoline
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxyindoline (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Base Addition: Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) to the solution and stir for 5-10 minutes at 0 °C (ice bath).

  • Acylating Agent: Dissolve the acyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred indoline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with the organic solvent of choice (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q2: My N-alkylation reaction results in a significant amount of a higher molecular weight byproduct, suggesting polyalkylation. How can I achieve mono-alkylation?

Likely Cause: Over-alkylation of the Nitrogen

This is a common issue in the alkylation of amines.[5] The mono-alkylated product, a tertiary amine, can still be nucleophilic and compete with the starting secondary amine for the alkylating agent. This leads to the formation of a quaternary ammonium salt, a common instance of polyalkylation.[3][6]

Solutions & Protocols

1. Control Stoichiometry: The simplest approach is to use a large excess of the 4-ethoxyindoline relative to the alkylating agent.[6] This statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.

Ratio (Indoline:Alkylating Agent)Expected % Mono-alkylatedExpected % Poly-alkylated
1:1~50-60%~20-30%
3:1~80-90%~5-10%
5:1>95%<5%
Note: Yields are illustrative and depend on specific reactants and conditions.

2. Use a Nitrogen Protecting Group: For more complex syntheses, a protection-alkylation-deprotection strategy is robust. Protecting the indoline nitrogen, for example as a tert-butyloxycarbonyl (Boc) carbamate, allows for other transformations on the molecule. The protecting group can then be removed to reveal the secondary amine for a subsequent selective alkylation.[7]

Protocol: Mono-N-Alkylation via Stoichiometric Control
  • Setup: In a round-bottom flask, dissolve 4-ethoxyindoline (3.0 to 5.0 eq.) in an appropriate solvent like DMF or Acetonitrile.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq. relative to the alkylating agent).

  • Alkylation: Add the alkylating agent (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purification: The crude product will contain the desired product and excess starting material. Purify via column chromatography or an acid/base extraction to separate the more basic starting material from the product.

Q3: I am trying to perform a Friedel-Crafts reaction on the aromatic ring, but the reaction is not working, and I am mostly recovering my starting material or observing decomposition.

Likely Cause: Catalyst Deactivation by the Indoline Nitrogen

The nitrogen atom in 4-ethoxyindoline is a Lewis base. It will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[6] This complexation has two negative consequences:

  • Catalyst Sequestration: The Lewis acid is no longer available to activate the acylating or alkylating agent.

  • Ring Deactivation: The nitrogen, upon complexation, becomes positively charged, transforming it into a powerful electron-withdrawing group that deactivates the entire aromatic ring towards electrophilic substitution.

Solution: Nitrogen Protection Strategy

The indoline nitrogen must be "masked" before attempting a Friedel-Crafts reaction. Acylating the nitrogen to form an amide is an effective strategy. The resulting amide is much less basic and the acyl group is electron-withdrawing, which helps direct the Friedel-Crafts reaction, although the powerful 4-ethoxy group will likely dominate the directing effects.

dot

F_C_Workflow Start 4-Ethoxyindoline Protect Step 1: N-Acylation (Protection) Start->Protect Protected_Indoline N-Acyl-4-ethoxyindoline Protect->Protected_Indoline FC_Reaction Step 2: Friedel-Crafts Acylation Protected_Indoline->FC_Reaction FC_Product Ring-Acylated Product FC_Reaction->FC_Product Deprotect Step 3: Hydrolysis (Deprotection) FC_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for successful Friedel-Crafts acylation.

Protocol: Friedel-Crafts Acylation via N-Protection
  • Protection: Protect the 4-ethoxyindoline nitrogen as an N-acetyl derivative using the selective N-acylation protocol described in Q1 (using acetic anhydride or acetyl chloride).

  • Friedel-Crafts Reaction:

    • Dissolve the N-acetyl-4-ethoxyindoline (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or 1,2-dichloroethane).

    • Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., AlCl₃, 1.5-2.5 eq.) portion-wise.

    • Add the acyl chloride (1.2 eq.) dropwise, maintaining the low temperature.

    • Allow the reaction to stir and warm to room temperature. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Extract with an organic solvent, wash, dry, and concentrate. Purify the intermediate by column chromatography.

  • Deprotection: Cleave the N-acetyl group by heating the purified intermediate in an aqueous acid (e.g., 6M HCl) or base (e.g., NaOH in MeOH/H₂O) solution to yield the final C-acylated product.

Frequently Asked Questions (FAQs)

Q: What makes the 4-ethoxyindoline ring so reactive towards electrophiles? A: The reactivity stems from two features. First, the nitrogen atom's lone pair can participate in resonance with the benzene ring, donating electron density. Second, the oxygen of the ethoxy group also donates electron density to the ring through resonance. Both are activating groups, making the aromatic ring highly nucleophilic and prone to electrophilic substitution.

Q: How can I improve the solubility of my 4-ethoxyindoline starting material if it's not dissolving well in the reaction solvent? A: Poor solubility can hinder reaction rates.[8] If you encounter this, consider using a more polar aprotic solvent like DMF, DMAc, or NMP. Gentle warming can also help, but be cautious of potential side reactions at higher temperatures. Ensure your starting material is pure and completely dry, as impurities or water can affect solubility.

Q: Are there any stability concerns with 4-ethoxyindoline under strongly acidic or basic conditions? A: Yes. Indolines, while more stable than indoles, can be sensitive to harsh conditions. Strong acids can lead to protonation and potential side reactions or decomposition over long periods.[9] Strongly basic conditions, especially at high temperatures, could potentially lead to elimination or other degradation pathways. It is always recommended to use the mildest conditions possible to achieve your desired transformation.

Q: What are the best general practices for setting up a 4-ethoxyindoline derivatization? A:

  • Purity: Always use pure, dry starting materials and anhydrous solvents.

  • Inert Atmosphere: Use an inert atmosphere (N₂ or Ar) if your reagents are sensitive to air or moisture.

  • Temperature Control: Use an ice bath (0 °C) for adding reactive reagents like acyl chlorides to control the initial exotherm.

  • Slow Addition: Add reagents dropwise to maintain control over the reaction rate and temperature.

  • Monitoring: Regularly monitor the reaction's progress using an appropriate technique like TLC or LC-MS to avoid over-running the reaction and generating more side products.

References

  • Difference Between O Acylation and N Acylation. (2020). Difference Between. Available at: [Link]

  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. (2004). Request PDF. Available at: [Link]

  • dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. (2004). PubMed. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journals. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. Available at: [Link]

  • Stability of the X-ray Contrast Agent iodixanol... Towards Acid, Base, Oxygen, Heat and Light. (1999). PubMed. Available at: [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. (2016). ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2020). PMC - NIH. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2019). NIH. Available at: [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. (2020). MDPI. Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016). ResearchGate. Available at: [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Lec9 - Polyalkylation of Amines. (2024). YouTube. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility & Stability Issues with 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

To effectively handle 4-Ethoxyindoline, you must understand its physicochemical "personality." It is not merely a powder; it is a lipophilic, electron-rich secondary amine .[1]

  • The Solubility Challenge: The ethoxy group at position 4 increases lipophilicity (LogP), while the indoline nitrogen is a weak base (pKa ≈ 4.9–5.5).[1] At physiological pH (7.4), the molecule is predominantly neutral and uncharged, leading to rapid precipitation ("crashing out") in aqueous buffers.

  • The Stability Challenge: The indoline core is the reduced form of indole. With the electron-donating ethoxy group, the ring system is activated, making it highly susceptible to oxidative dehydrogenation (converting back to the aromatic indole) upon exposure to air.

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Solvent Selection & Stock Preparation

Q: "I’m trying to dissolve 4-Ethoxyindoline directly in water/PBS, but it floats or oils out. What is the correct solvent system?"

A: You are fighting thermodynamics. The neutral base is hydrophobic. You must use an organic solvent for stock solutions or convert it to a salt for aqueous work.

Solvent Compatibility Matrix
Solvent ClassSolvent ExampleSolubility RatingApplicationTechnical Note
Chlorinated Dichloromethane (DCM)Excellent Synthesis / ExtractionBest for initial dissolution of the free base.
Polar Aprotic DMSOHigh (>50 mM)Biological AssaysStandard Stock Solvent. Hygroscopic; keep anhydrous to prevent hydrolysis/oxidation.
Alcohols Ethanol / MethanolGood Intermediate DilutionGood for transferring, but evaporation can lead to oiling out.[1]
Aqueous (Neutral) Water / PBS (pH 7.[1]4)Poor (<0.1 mM)Avoid Molecule remains unprotonated and hydrophobic.[1]
Aqueous (Acidic) 0.1 M HClGood Aqueous StockProtonation of the amine (

) drastically increases solubility.[1]
Decision Logic: Solvent Selection

SolventSelection Start Start: 4-Ethoxyindoline (Free Base) Goal What is your end goal? Start->Goal Synth Chemical Synthesis Goal->Synth Bio Biological Assay (Cell/Enzyme) Goal->Bio DCM Use DCM or EtOAc (High Solubility) Synth->DCM CheckpH Can the assay tolerate acidic pH? Bio->CheckpH YesAcid Dissolve in 0.1M HCl (Forms in-situ Salt) CheckpH->YesAcid Yes NoAcid Use DMSO Stock (See Part 3) CheckpH->NoAcid No

Figure 1: Decision tree for selecting the appropriate solvent based on experimental intent.

Part 2: Salt Formation Protocol (The Permanent Fix)

Q: "I need a water-soluble form for animal studies. Can I make the Hydrochloride salt?"

A: Yes. Converting the free base to the hydrochloride salt (4-Ethoxyindoline·HCl) is the most robust method to ensure aqueous solubility and improve solid-state stability.

Protocol: Synthesis of 4-Ethoxyindoline·HCl

Principle: The secondary amine is protonated by strong acid in a non-polar solvent. The resulting ionic salt is insoluble in the non-polar solvent and precipitates out.

Materials:

  • 4-Ethoxyindoline (Free base)[1]

  • Diethyl Ether (anhydrous) or Methyl tert-butyl ether (MTBE)[1]

  • 4M HCl in Dioxane (commercial solution)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 4-Ethoxyindoline in 10 mL of Diethyl Ether. Ensure it is fully dissolved (clear solution).

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise, add 1.2 equivalents of 4M HCl in Dioxane.[1]

    • Observation: You should see immediate formation of a white to off-white precipitate.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid using a sintered glass funnel under inert gas (Argon/Nitrogen) to prevent oxidation of the wet cake.

  • Washing: Wash the cake 3x with cold ether to remove excess acid and impurities.

  • Drying: Dry under high vacuum. Store at -20°C.

Validation: The resulting solid should dissolve freely in water (>10 mg/mL).

Part 3: Formulation for Biological Assays

Q: "My DMSO stock precipitates when I add it to cell culture media. How do I stop this?"

A: This is "solvent shock." When a small volume of DMSO (lipophilic) hits a large volume of aqueous media, the local solubility drops instantly.[1] You need an intermediate dilution step or a solubility enhancer .

The "Step-Down" Dilution Method

Do not pipette 1 µL of DMSO stock directly into 1 mL of Media. Instead:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or ethanol (Result: 1 mM).

  • Final: Dilute the Intermediate into the Media. The PEG/Ethanol acts as a bridge, reducing the surface tension mismatch.

Advanced Formulation: Cyclodextrin Complexation

For high-concentration dosing without DMSO toxicity, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

ComponentConcentrationFunction
4-Ethoxyindoline Desired Conc.Active Agent
HP-β-CD 20% (w/v)Molecular encapsulation (hides the hydrophobic ethoxy group)
Citrate Buffer pH 5.0Maintains slight protonation for stability

Workflow:

  • Prepare 20% HP-β-CD in water.

  • Add 4-Ethoxyindoline (solid or small DMSO volume).

  • Sonicate for 30–60 mins at ambient temperature.

  • Filter sterilize (0.22 µm).

Formulation Stock DMSO Stock (10-50 mM) Direct Direct into Media (RISK: Precipitation) Stock->Direct Avoid Complex HP-beta-CD (Encapsulation) Stock->Complex Best for in vivo StepDown Intermediate Step (PEG400 / Ethanol) Stock->StepDown Assay Stable Assay Solution Complex->Assay StepDown->Assay

Figure 2: Strategies for introducing hydrophobic stocks into aqueous biological systems.

Part 4: Stability & Storage (Troubleshooting Oxidation)

Q: "My clear solution turned brown/pink overnight. Is it still good?"

A: No. The color change indicates oxidation. Indolines are electron-rich and prone to dehydrogenation to form the corresponding indole or dimerization products.

Mechanism of Degradation:



The ethoxy group donates electron density, lowering the oxidation potential and accelerating this process.[1]
Prevention Protocol
  • Inert Atmosphere: Always flush stock vials with Argon or Nitrogen after use.

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers.[1] This acts as an oxygen scavenger.

  • Acidic Storage: Store the compound as the HCl salt (solid) or in acidic solution. The protonated nitrogen (

    
    ) pulls electron density away from the ring, significantly stabilizing it against oxidation compared to the neutral free base.
    

References

  • Physicochemical Properties of Indoline Derivatives

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Indoline. Retrieved from [Link][1]

    • Note: General indoline properties (pKa ~4.9)
  • Salt Formation & Solubility Enhancement

    • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

    • Google Patents. Indoline hydrochloride salts and process for their preparation (Example: 3,3-dimethyl-6-ethoxy-indoline).[1][3] Retrieved from

  • Oxidation Mechanisms of Indoles/Indolines

    • Li, D., et al. (2022).[1] Atmospheric oxidation mechanism and kinetics of indole.[1] Atmospheric Chemistry and Physics. Retrieved from [Link]

    • Note: Details the radical pathways and susceptibility of the nitrogen-containing ring to oxid
  • Formulation Strategies (Cyclodextrins)

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Technical Support Center: 4-Ethoxyindoline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Pathways, Troubleshooting, and Storage Protocols for 4-Ethoxyindoline Case ID: IND-4EO-TECH-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Molecule's Temperament

4-Ethoxyindoline (CAS: 113548-84-2) is a bicyclic secondary amine featuring an electron-rich benzene ring due to the ethoxy substituent at the C4 position. While the indoline core is generally more stable than its oxidized indole counterpart in terms of polymerization, it is thermodynamically driven toward aromatization.

Crucial Insight: The 4-ethoxy group acts as a strong Electron Donating Group (EDG). This increases the electron density of the aromatic ring, significantly lowering the oxidation potential compared to unsubstituted indoline. Consequently, 4-ethoxyindoline is highly susceptible to oxidative dehydrogenation and subsequent polymerization upon exposure to air or light.

Core Degradation Pathways

The degradation of 4-ethoxyindoline is rarely a single event but a cascade. We have mapped the three primary pathways below.

Pathway A: Oxidative Dehydrogenation (Aromatization)
  • Mechanism: The driving force is the restoration of aromaticity (Hückel's rule). In the presence of atmospheric oxygen, light, or trace transition metals, the C2-C3 bond loses two hydrogen atoms.

  • Product: 4-Ethoxyindole .

  • Observation: This conversion is often accompanied by a distinct odor change (fecal/napthalene-like notes typical of indoles) and a shift in UV absorption.

Pathway B: Oxidative Polymerization (The "Browning" Effect)
  • Mechanism: Once 4-ethoxyindole is formed (Pathway A), it is prone to radical coupling. The electron-rich C3 position is highly nucleophilic. Radical cations formed by air oxidation couple to form dimers, trimers, and eventually melanin-like insoluble polymers.

  • Product: Amorphous brown/black solids (Indole-oligomers).

  • Observation: Samples turn from pale yellow/oil to dark brown or black tar.

Pathway C: N-Oxidation (Metabolic/Peroxide Induced)
  • Mechanism: The secondary amine nitrogen possesses a lone pair susceptible to attack by peroxides or metabolic enzymes (e.g., CYP450 mimics in reaction mixtures).

  • Product: 4-Ethoxyindoline-N-oxide (or hydroxylamine derivatives).

Pathway Visualization

The following diagram details the chemical cascade from the stable indoline to the degraded polymer.

DegradationPathways Start 4-Ethoxyindoline (Stored under Argon) Intermediate Radical Cation Intermediate Start->Intermediate Air/Light (UV) -e⁻ ProductC N-Oxide Impurity Start->ProductC Peroxides/mCPBA (N-Oxidation) ProductA 4-Ethoxyindole (Aromatized) Intermediate->ProductA -2H (Aromatization) ProductB Melanin-like Polymers (Tar) ProductA->ProductB Oxidative Coupling (Slow, irreversible)

Figure 1: Mechanistic flow of 4-Ethoxyindoline degradation. The Red path represents the primary risk (Air/Light).

Troubleshooting Guide & FAQs

Q1: My 4-ethoxyindoline sample has turned from a pale oil to a dark brown viscous liquid. Is it usable?

  • Diagnosis: This is the hallmark of Pathway B (Polymerization) . The color comes from conjugated oligomers (impurities) which have high extinction coefficients.

  • Action:

    • Perform TLC (Thin Layer Chromatography).[1] Indoline usually runs lower (more polar) than the indole.

    • If the spot for the starting material is still major (>90%), you can purify it via vacuum distillation or a quick silica plug filtration (eluting with Hexane/EtOAc).

    • If the sample is black tar, disposal is recommended. Recovery yields will be negligible.

Q2: I see a new peak in my HPLC at a higher retention time (RRT ~1.2). What is it?

  • Diagnosis: This is likely 4-Ethoxyindole .

  • Reasoning: The loss of saturation (aromatization) makes the molecule planar and increases pi-pi stacking interactions with the C18 column stationary phase, typically increasing retention time in reverse-phase chromatography.

  • Verification: Check the UV spectrum of that peak.[1] Indoles have a characteristic sharp absorption band around 270-290 nm that differs significantly from the broader indoline shoulder.

Q3: Can I store this compound in DMSO or DMF stock solutions?

  • Recommendation: Proceed with Caution.

  • Risk: DMSO is a mild oxidant (Swern oxidation mechanism). Over time, DMSO can facilitate the dehydrogenation of indolines to indoles, especially if trace acid is present.

  • Solution: Store stock solutions in anhydrous Acetonitrile or Methanol at -20°C. If DMSO is required for biological assays, prepare fresh immediately before use.

Q4: Is the ethoxy group stable to acid?

  • Analysis: Generally, yes. Aryl ethers are stable to mild/moderate acids (HCl, H2SO4).

  • Warning: Avoid strong Lewis acids (e.g., BBr3) or boiling HI, as these will cleave the ether to form 4-hydroxyindoline , completely altering the reactivity profile.

Validated Experimental Protocols
Protocol A: Quality Control via HPLC

Use this method to quantify the "Indole" impurity.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (general) and 280 nm (specific for indole core)
Expected Result 4-Ethoxyindoline elutes earlier; 4-Ethoxyindole elutes later due to increased planarity/hydrophobicity.
Protocol B: Rescue Purification (Silica Plug)

Use this to remove oxidation products from a browned sample.

  • Preparation: Pack a short column (glass pipette or sintered funnel) with Silica Gel 60.

  • Equilibration: Flush with 10% Ethyl Acetate in Hexanes (with 1% Triethylamine to prevent acid-catalyzed degradation on silica).

  • Loading: Dissolve the dark 4-ethoxyindoline oil in a minimum amount of CH2Cl2 and load gently.

  • Elution: Flush rapidly with the equilibration solvent. The dark polymer band will stick to the top of the silica. The pure indoline will elute as a pale yellow/colorless solution.

  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C. Backfill with Nitrogen immediately.

Protocol C: Long-Term Storage
  • Temperature: -20°C is mandatory for periods >1 month.

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and creates a better blanket).

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Troubleshooting Logic Flow

Use this decision tree to determine the fate of your sample.

TroubleshootingTree Start Issue: Sample Discoloration (Yellow -> Brown) CheckNMR Acquire 1H-NMR (CDCl3) Start->CheckNMR Decision1 Are aromatic peaks (6.5-7.5 ppm) distinct? CheckNMR->Decision1 Decision2 Is Indole impurity > 5%? Decision1->Decision2 Yes ActionDump Discard Sample. Polymerization irreversible. Decision1->ActionDump No (Broad/Undefined signals) ActionPure Sample OK. Trace oxidation only. Use as is. Decision2->ActionPure No ActionPurify Perform Silica Plug (Protocol B) Decision2->ActionPurify Yes

Figure 2: Decision matrix for handling degraded 4-ethoxyindoline samples.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing the thermodynamic instability of indolines vs. indoles).
  • Shen, Y., et al. (2024).[2] "Copper-Catalyzed Aerobic Dehydrogenation of Indolines." Journal of Organic Chemistry. Link (Demonstrates the ease of oxidative dehydrogenation of indolines).

  • Li, B., et al. (2019).[2] "Aerobic Dehydrogenation of Indolines to Indoles." Organic Letters, 21(4), 1176–1181.[2] Link (Mechanistic insight into the radical pathways of indoline oxidation).

  • World Health Organization. (2015). "Stability and Storage of Oxytocin."[3][4] (Used as a proxy for peptide/amine storage protocols requiring cold chain and light protection). Link

Sources

Technical Support Center: A Researcher's Guide to Handling 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the handling and use of this versatile chemical compound. Drawing upon established principles of organic chemistry and extensive field experience with related heterocyclic compounds, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to 4-Ethoxyindoline: Properties and Inherent Challenges

4-Ethoxyindoline is a substituted indoline, a class of compounds recognized for its presence in numerous biologically active molecules. The indoline core, being a saturated heterocyclic amine, presents a unique set of handling challenges. The electron-rich nature of the benzene ring, coupled with the reactivity of the secondary amine and the ether linkage, necessitates careful consideration of experimental conditions to avoid common pitfalls such as oxidation, side reactions, and degradation. This guide will address these issues in a practical, question-and-answer format to directly support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Ethoxyindoline?

A1: The main stability concerns for 4-Ethoxyindoline are its susceptibility to oxidation and potential degradation under strong acidic conditions . The indoline ring can be readily oxidized to the corresponding indole, especially when exposed to air, light, or oxidizing agents.[1] This oxidation is often visually indicated by a change in color of the compound, from colorless or light yellow to darker shades of brown or red. Additionally, the ethoxy group, being an ether, can be susceptible to cleavage under harsh acidic conditions, particularly with strong acids like HI or HBr at elevated temperatures.[2][3][4]

Q2: How should I properly store 4-Ethoxyindoline to maintain its purity?

A2: To minimize degradation, 4-Ethoxyindoline should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. Storage at low temperatures (-20°C is recommended) will further slow down potential degradation pathways. It is advisable to handle the compound in a well-ventilated area, such as a fume hood.

Q3: What are the expected impurities in a sample of 4-Ethoxyindoline?

A3: Common impurities can arise from the synthesis or degradation of 4-Ethoxyindoline. These may include:

  • 4-Ethoxyindole: The product of oxidation.

  • Starting materials from synthesis: Depending on the synthetic route, residual starting materials or reagents may be present.

  • Isomeric impurities: In some synthetic preparations of substituted indolines, the formation of isomers is possible.[1]

  • Products of N-alkylation: If the compound has been exposed to alkylating agents, N-alkylated byproducts may be present.[5]

  • 4-Hydroxyindoline: If ether cleavage occurs.

Q4: What analytical techniques are best suited for assessing the purity of 4-Ethoxyindoline?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[6][7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to identify and quantify the main component and any significant impurities.[6][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 4-Ethoxyindoline.

Problem 1: My reaction mixture or purified compound is turning brown/red.
  • Potential Cause: This is a classic sign of oxidation of the indoline ring to the more conjugated and colored indole species (4-ethoxyindole). Indolines are known to be sensitive to air oxidation.[1]

  • Recommended Solutions:

    • Inert Atmosphere: Perform all manipulations, including reactions, work-ups, and transfers, under an inert atmosphere (nitrogen or argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: For storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with subsequent reactions.

    • Purification: If oxidation has occurred, the resulting 4-ethoxyindole can often be separated from 4-Ethoxyindoline by column chromatography.

Problem 2: I am observing an unexpected loss of my ethoxy group in my reaction.
  • Potential Cause: The ether linkage of the ethoxy group is likely being cleaved. This is most common under strongly acidic conditions, especially in the presence of Lewis acids or strong protic acids like HBr or HI.[2][4][9]

  • Recommended Solutions:

    • Avoid Strong Acids: If possible, use milder acidic conditions or avoid strong protic and Lewis acids altogether.

    • Temperature Control: Ether cleavage is often accelerated by heat. Running the reaction at a lower temperature may prevent this side reaction.

    • Protecting Groups: In a multi-step synthesis, consider if the indoline nitrogen needs protection (e.g., as a carbamate) which can sometimes influence the reactivity of the aromatic ring and its substituents.

Problem 3: My N-alkylation reaction is giving a low yield or multiple products.
  • Potential Cause: N-alkylation of indolines can sometimes be complicated by side reactions.[5]

    • Poor Nucleophilicity: The nitrogen in 4-Ethoxyindoline may not be sufficiently nucleophilic under the reaction conditions.

    • Over-alkylation: If a dihalide is used, or under certain conditions, dialkylation could occur, though less common for secondary amines.

    • Competing Reactions: The alkylating agent might react with other nucleophilic sites in your reaction mixture.

  • Recommended Solutions:

    • Choice of Base: Use a non-nucleophilic base of appropriate strength (e.g., sodium hydride, potassium carbonate, or an organic base like triethylamine or diisopropylethylamine) to deprotonate the indoline nitrogen without competing in the alkylation.

    • Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is often suitable for N-alkylation reactions.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reagents.

Problem 4: I am having difficulty purifying 4-Ethoxyindoline by column chromatography.
  • Potential Cause:

    • Tailing on Silica Gel: The basic nitrogen of the indoline can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.

    • On-column Decomposition: The compound might be degrading on the silica gel, especially if it is acidic or if the chromatography is prolonged.

  • Recommended Solutions:

    • Base-Treated Silica: Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent). This will cap the acidic silanol groups and reduce tailing.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification.

    • Gradient Elution: Optimize your solvent system using a gradient elution to improve the separation of closely related impurities.

    • Rapid Purification: Minimize the time the compound spends on the column to reduce the chance of on-column degradation.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of 4-Ethoxyindoline in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The retention time and peak area will provide information on the purity and the relative amounts of any impurities.

Protocol 2: Monitoring for Oxidation
  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A good starting ratio is 7:3 (hexanes:ethyl acetate).

    • Visualization: UV light (254 nm). The oxidized product, 4-ethoxyindole, will likely have a different Rf value and may be more UV active than 4-Ethoxyindoline.

  • Procedure:

    • Dissolve a small amount of your 4-Ethoxyindoline sample in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light. The presence of a second spot is indicative of an impurity, likely the oxidation product.

Visualization of Key Processes

Degradation Pathway of 4-Ethoxyindoline

4-Ethoxyindoline 4-Ethoxyindoline 4-Ethoxyindole 4-Ethoxyindole 4-Ethoxyindoline->4-Ethoxyindole Oxidation (Air, Light) 4-Hydroxyindoline 4-Hydroxyindoline 4-Ethoxyindoline->4-Hydroxyindoline Ether Cleavage (Strong Acid)

Caption: Potential degradation pathways of 4-Ethoxyindoline.

Troubleshooting Workflow for Purification Issues

start Purification Issue Identified tailing Peak Tailing on Silica? start->tailing coelution Co-elution of Impurities? tailing->coelution No solution1 Use Base-Treated Silica or Alternative Phase tailing->solution1 Yes decomposition On-column Decomposition? coelution->decomposition No solution2 Optimize Gradient Elution coelution->solution2 Yes solution3 Minimize Purification Time decomposition->solution3 Yes

Caption: Decision tree for troubleshooting purification problems.

Summary of Key Handling Parameters

ParameterRecommendationRationale
Storage -20°C, under inert gas, protected from lightTo prevent oxidation and thermal degradation.
Handling In a well-ventilated fume hood, under inert atmosphereTo minimize exposure and prevent air oxidation.
Solvents Degassed, high-purity solventsTo remove dissolved oxygen which can promote oxidation.
pH Conditions Avoid strong acidsTo prevent potential cleavage of the ethoxy group.
Purification Base-treated silica or alternative stationary phasesTo prevent peak tailing and improve separation.

Conclusion

While 4-Ethoxyindoline is a valuable building block in chemical synthesis, its successful application hinges on a thorough understanding of its potential instabilities. By anticipating and mitigating the common pitfalls of oxidation, acid-catalyzed degradation, and purification challenges, researchers can ensure the integrity of their material and the reproducibility of their results. This guide serves as a foundational resource, and we encourage researchers to employ sound analytical practices to monitor the purity and stability of 4-Ethoxyindoline throughout their experimental workflows.

References

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of new impurities in obeticholic acid. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved January 26, 2026, from [Link]

  • Bebawy, L. I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 17(11), 1428. [Link]

  • West, J. (n.d.). Cleavage of Ethers. Jack Westin. Retrieved January 26, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][10]naphthyrin-5(6H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Libby, R. D., & Drisko, J. A. (1993). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Journal of Biological Chemistry, 268(29), 21798-21802. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Tong, R., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10, 4754. [Link]

  • Stiniya, S., et al. (2021). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(1). [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Kote, V. V., et al. (2010). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. Journal of the American Chemical Society, 132(48), 17114-17116. [Link]

  • Cortes, S. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • SAFETY DATA SHEET 2,4-Xylidine. (2023, March 20). Deepak Nitrite. Retrieved January 26, 2026, from [Link]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 3). MDPI. Retrieved January 26, 2026, from [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(10), 12533-12565. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Affinity Chromatography Troubleshooting. (n.d.). Merck Millipore. Retrieved January 26, 2026, from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

enhancing the reactivity of 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxyindoline Reactivity Optimization

Status: Active Subject: Troubleshooting & Enhancing Reactivity Protocols for 4-Ethoxyindoline Ticket ID: IND-4EO-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Reactivity Landscape

4-Ethoxyindoline is a distinct scaffold where the reactivity is governed by the interplay between the nucleophilic nitrogen (N1) and the electron-donating ethoxy group at position C4.

Unlike unsubstituted indoline, the C4-ethoxy group drastically alters the electronic density of the benzene ring. It exerts a strong +M (mesomeric/resonance) effect, which, combined with the +M effect of the N1 nitrogen , creates specific "hotspots" for electrophilic attack while creating unique steric pockets.

Key Reactivity Drivers:

  • Electronic Super-Activation at C5: The C5 position is electronically "doubly activated"—it is para to the N1 nitrogen and ortho to the C4-ethoxy group. This makes C5 the kinetic sweet spot for Electrophilic Aromatic Substitution (EAS).

  • Steric Decongestion at N1: Contrary to C7-substituted indolines, the C4-substituent is distal to the nitrogen, leaving the N1 position sterically accessible for functionalization.

  • Oxidative Lability: The electron-rich nature of the system makes it prone to oxidative degradation (quinoid formation) if oxidation protocols are not strictly controlled.

Part 1: Reactivity Mapping & Logic

The following diagram illustrates the competing electronic vectors and steric zones that define the molecule's reactivity.

ReactivityMap Molecule 4-Ethoxyindoline Core N1 N1 Position (Nucleophilic Center) Molecule->N1 Primary Nucleophile C5 C5 Position (Kinetic Hotspot) Molecule->C5 EAS Target C4-Ethoxy Group C4-Ethoxy Group Molecule->C4-Ethoxy Group N1->C5 Directs Para (Strong +M) C7 C7 Position (Steric/Chelation Site) N1->C7 Directs Ortho (Strong +M) Result OPTIMAL PATHWAY: C5 Functionalization C5->Result C3 C3 Position (sp3 Carbon) C4-Ethoxy Group->C5 Directs Ortho (Strong +M) C4-Ethoxy Group->C7 Directs Para (Weaker due to distance) C4-Ethoxy Group->C3 Steric Bulk

Figure 1: Electronic and steric directional vectors in 4-ethoxyindoline. Note the convergence of activating effects at C5.

Part 2: Troubleshooting & Optimization Protocols

Module A: Enhancing N-Functionalization (Alkylation/Arylation)

User Issue: "I am observing low yields or incomplete conversion during N-alkylation, despite the C4 position being distal."

Root Cause Analysis: While C4 is distal, the electron-donating nature of the ethoxy group increases the electron density on the nitrogen lone pair, making it more nucleophilic. However, this also makes the formed product (tertiary amine) highly basic and prone to forming quaternary ammonium salts if the alkylating agent is in excess. Conversely, in Pd-catalyzed N-arylation, the electron-rich ring can compete for catalyst coordination (poisoning).

Protocol 1: Optimized Buchwald-Hartwig N-Arylation Use this for installing aryl groups with high fidelity.

ComponentStandard ConditionOptimized Condition (4-OEt Specific) Rationale
Catalyst Pd(OAc)₂Pd₂dba₃ (2 mol%) Dibenzylideneacetone (dba) prevents Pd aggregation in electron-rich substrates.
Ligand BINAPXPhos or RuPhos (4 mol%) Dialkylbiaryl ligands prevent catalyst poisoning by the electron-rich indoline ring [1].
Base Cs₂CO₃NaOtBu (1.4 equiv) Stronger base ensures rapid deprotonation of the N-H bond.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling point alcohols promote solubility and rate.

Step-by-Step:

  • Charge a dried Schlenk tube with Pd₂dba₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add 4-ethoxyindoline (1.0 equiv) and Aryl Bromide (1.1 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Stir at 100°C for 12 hours.

  • QC Check: Monitor TLC. If conversion stalls, add 1 mol% additional catalyst/ligand solution.

Module B: Regioselective C5-Functionalization (Halogenation)

User Issue: "I am getting a mixture of C5 and C7 halogenated products, or over-halogenation."

Root Cause Analysis: The C5 position is the "super-activated" site. Standard halogenating agents (like Br₂) are often too reactive, leading to immediate over-bromination or oxidation of the indoline to indole. You must use a "soft" electrophile source to control the rate.

Protocol 2: High-Precision C5-Bromination Target: Monobromination at C5 without oxidizing the ring.

Reagents:

  • N-Bromosuccinimide (NBS) - 1.05 equiv.

  • Solvent: DMF (Dimethylformamide) or CH₃CN (Acetonitrile).

  • Temperature: -10°C to 0°C .

Workflow:

  • Dissolve 4-ethoxyindoline in DMF (0.1 M) and cool to -10°C in an ice/salt bath.

  • Dissolve NBS (1.05 equiv) in a minimal amount of DMF.

  • Critical Step: Add the NBS solution dropwise over 30 minutes. Do not dump it in.

    • Why? The C4-OEt group makes the ring so reactive that local high concentrations of NBS will cause di-bromination (C5 and C7) instantly.

  • Stir at 0°C for 1 hour.

  • Quench: Pour into ice water containing 5% sodium thiosulfate (to destroy excess bromine).

  • Extraction: Extract with EtOAc. The product should be the 5-bromo-4-ethoxyindoline.

Diagnostic NMR Check:

  • Look for two doublets in the aromatic region (C6-H and C7-H) with ortho coupling (~8 Hz). If you see singlets, you have likely substituted C5 and C7 (over-reaction).

Module C: Controlled Oxidation (Indoline → Indole)

User Issue: "I need to convert the indoline to the indole, but I am losing the ethoxy group or forming tars."

Root Cause Analysis: 4-Alkoxyindoles are acid-sensitive and prone to polymerization. Harsh oxidants (like KMnO₄) will destroy the electron-rich ring.

Protocol 3: DDQ Oxidation (The "Gold Standard") Reference: DDQ is highly effective for electron-rich indolines [2].

  • Dissolve 4-ethoxyindoline in Dichloromethane (DCM) (0.1 M).

  • Cool to 0°C.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 to 1.2 equiv) portion-wise.

    • Visual Cue: The reaction will turn dark/black immediately (Charge Transfer Complex).

  • Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

  • Workup: Filter the reaction mixture through a pad of neutral alumina (not silica, as silica acidity can degrade the product). Elute with DCM.

  • Concentrate to obtain 4-ethoxyindole.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I perform C-H activation at C7 selectively? A: Direct C7 activation is difficult because C5 is electronically favored. To target C7, you must block C5 or use a Transient Directing Group (TDG) on the Nitrogen that coordinates with a metal (e.g., Ru or Rh) to direct the catalyst to the ortho position (C7) [3]. Without a directing group, the C4-ethoxy and N1 lone pair will funnel reactivity to C5.

Q2: Why is my 4-ethoxyindoline turning purple/black on the bench? A: This is "auto-oxidation." The combination of the electron-rich N and OEt groups makes the molecule susceptible to atmospheric oxygen, forming radical cations and quinoid species.

  • Fix: Store the compound under Argon at -20°C. If it is dark, pass it through a short plug of basic alumina before use to remove oxidative impurities.

Q3: Is the C4-ethoxy group stable to Lewis Acids (e.g., BBr3)? A: No. BBr₃ is a classic dealkylation reagent. It will cleave the ethyl group to give the 4-hydroxyindoline. If you need to perform Lewis Acid catalyzed reactions (like Friedel-Crafts), use milder acids like ZnCl₂ or perform the reaction at low temperatures (-78°C).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Oikawa, Y., & Yonemitsu, O. (1977). "Selective Oxidation of Indolines to Indoles with DDQ." Journal of Organic Chemistry. Link

  • Leitch, J. A., et al. (2017). "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole." ACS Catalysis. Link

  • Laha, J. K., et al. (2023). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link (Cited for general N-alkylation principles in fused azoles).

Technical Support Center: 4-Ethoxyindoline Bioassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 4-EI-OPT-2024 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The "Privileged but Finicky" Scaffold

Welcome to the technical support hub for 4-Ethoxyindoline . While this scaffold is a critical intermediate—most notably in the synthesis of the


-adrenoceptor antagonist Silodosin  and emerging tubulin inhibitors—it presents unique physicochemical challenges in bioassays.

Inconsistencies in 4-ethoxyindoline data are rarely due to biological variance. Instead, they almost always stem from two "invisible" variables: oxidative instability and colloidal aggregation (microprecipitation). This guide moves beyond standard protocols to address the specific causality of these failures.

Module 1: Chemical Stability & Oxidation

The Issue: Users report "shifting IC50s" over time or higher background noise in fluorescence assays.

The Science: Indoline derivatives are thermodynamically driven to oxidize into their corresponding indoles . The ethoxy substituent at the C4 position is an Electron Donating Group (EDG). This increases the electron density of the benzene ring, making the molecule more susceptible to oxidative coupling and dehydrogenation than unsubstituted indoline.

  • Consequence: The oxidized product (4-ethoxyindole) has a planar structure with different binding affinity and, critically, different fluorescence properties . Accumulation of the indole creates false signals in optical assays.

Troubleshooting Workflow: Stability Check

OxidationLogic Start Inspect 4-Ethoxyindoline Stock ColorCheck Visual Color Check Start->ColorCheck Clear Clear / Pale Yellow ColorCheck->Clear Intact Dark Brown / Red / Opaque ColorCheck->Dark Oxidized Action1 Proceed to QC (LC-MS) Clear->Action1 Action2 DISCARD. Irreversible Oxidation Dark->Action2 Storage Storage Protocol: 1. Argon Overlay 2. Desiccator 3. -20°C (Dark) Action1->Storage Post-Use

Figure 1: Decision matrix for stock solution integrity. Any significant color shift indicates oxidation to indole species.

Module 2: Solubility & The "Crash-Out" Effect

The Issue: "No effect" at high concentrations or high well-to-well variability.

The Science: 4-Ethoxyindoline is lipophilic.[1] While soluble in DMSO, it is prone to "shock precipitation" when rapidly diluted into aqueous buffers.

  • The Artifact: At high concentrations (>10 µM), the compound forms colloidal aggregates. These aggregates can sequester proteins (causing false inhibition) or scatter light (interfering with absorbance readings).

  • Hygroscopicity: DMSO is hygroscopic. If your stock absorbs water from the air, the solubility of the indoline decreases exponentially, leading to precipitation inside the stock tube.

Data: DMSO Tolerance Limits
Assay TypeMax Recommended DMSORisk FactorMitigation
Cell-Based (Viability) 0.5%Cytotoxicity masks compound effectUse "Intermediate Plate" dilution (see Protocol).
Enzymatic (Kinase) 1.0%Enzyme denaturationInclude 0.01% Triton X-100 to prevent aggregation.
Receptor Binding 2.0%Ligand precipitationNephelometry check before adding protein.

Module 3: Assay Interference (Fluorescence)

The Issue: Unexpected quenching of signals in fluorescence polarization (FP) or FRET assays.

The Science: Indole derivatives are known quenchers of fluorophores (via electron transfer mechanisms). Furthermore, oxidized oligomers of 4-ethoxyindoline can be auto-fluorescent in the blue/green spectrum.

  • Solution: If using fluorophores, shift to red-shifted dyes (e.g., Alexa Fluor 647) where indoline interference is minimal [1].

Master Protocol: The "Intermediate Plate" Method

To eliminate precipitation and shock effects, do not pipette directly from 100% DMSO stock into the assay plate.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 4-Ethoxyindoline in anhydrous DMSO to 10 mM.

    • Critical: Vortex for 30 seconds. Visually inspect for particulates.

  • The Intermediate Plate (The "Step-Down"):

    • Prepare a polypropylene V-bottom plate.

    • Dilute the compound 10-fold into assay buffer containing 10% DMSO .

    • Why? This pre-equilibrates the compound in a semi-aqueous environment. If it precipitates here, you will see it (cloudiness) before it ruins your expensive bioassay.

  • Final Transfer:

    • Transfer from the Intermediate Plate to the Assay Plate (containing cells/protein).

    • Final DMSO concentration will be 1% (or lower depending on dilution).

DilutionWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO + Buffer) Stock->Inter 1:10 Dilution Check Turbidity Check Inter->Check Assay Assay Plate (1% DMSO Final) Check->Stock Precipitate? Sonicate/Warm Check->Assay Clear Solution

Figure 2: The "Intermediate Plate" strategy prevents shock precipitation, the leading cause of inconsistency in lipophilic compound assays.

Frequently Asked Questions (FAQ)

Q: Can I store 4-Ethoxyindoline stocks at -20°C indefinitely? A: No. Even at -20°C, DMSO stocks can absorb moisture if not sealed perfectly. We recommend:

  • Single-use aliquots (avoid freeze-thaw cycles).

  • Storage under argon gas if possible.

  • Use within 3 months.[1] If older, verify purity via LC-MS [2].

Q: My dose-response curve is bell-shaped. Why? A: This is a classic sign of precipitation at high concentrations. The compound crashes out, reducing the effective concentration in the well, leading to a loss of activity at the "highest" doses. Filter the stock or lower the top concentration.

Q: Does 4-Ethoxyindoline stick to plastic? A: Yes, like many lipophilic indolines, it binds to polystyrene.

  • Fix: Use Low-Binding Polypropylene plates for all intermediate steps. Include 0.01% Tween-20 in your buffer to keep the compound in solution [3].

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Compounds. (2024).[2] Available at: [Link]

  • Di, L., & Kerns, E. Biological Assay Challenges: DMSO Solubility and Precipitation. Drug Discovery Today (2006). Available at: [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 4-Ethoxyindoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Ethoxyindoline against its structural analogs (specifically 5-methoxyindoline and unsubstituted indoline), focusing on its application in Deubiquitylating Enzyme (DUB) inhibitor synthesis and medicinal chemistry.

Executive Summary

4-Ethoxyindoline (CAS: 220657-56-7) is a specialized bicyclic building block distinct from the more common 5-substituted indole/indoline derivatives. While 5-methoxyindoline is the standard scaffold for Serotonin (5-HT) receptor ligands, 4-ethoxyindoline has emerged as a critical pharmacophore in the development of Deubiquitylating Enzyme (DUB) inhibitors (e.g., targeting UCHL1, USP30) for cancer therapy.

Its value lies in the unique 4-position substitution , which creates a distinct steric and electronic profile. Unlike the 5-position, which is electronically coupled to the nitrogen lone pair via para-like resonance, the 4-position exerts a meta-like electronic influence while providing steric bulk adjacent to the C3/C3a bridgehead. This guide compares its physicochemical properties, reactivity, and application protocols against industry-standard alternatives.

Chemical Profile & Structural Analysis[1][2]

The position of the alkoxy group fundamentally alters the molecule's electronic distribution and binding affinity.

Table 1: Physicochemical Comparison
Feature4-Ethoxyindoline 5-Methoxyindoline Indoline (Parent)
CAS Number 220657-56-71006-94-6496-15-1
Molecular Weight 163.22 g/mol 149.19 g/mol 119.16 g/mol
LogP (Predicted) ~2.45~1.85~1.50
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M) at C5/C7. Meta to Nitrogen.Strong Resonance (+M) to Nitrogen (Para-like).Neutral baseline.
Key Application DUB Inhibitors (Cancer), Kinase Selectivity5-HT Receptor Agonists , Melatonin analogsGeneral scaffold
N-Nucleophilicity Moderate (Less enhanced than 5-OMe)High (Enhanced by 5-OMe resonance)Moderate
Mechanistic Insight: The "4-Position" Effect
  • Electronic Decoupling: In 5-methoxyindoline, the oxygen lone pair can donate electron density directly into the ring system that conjugates with the nitrogen (para-relationship). In 4-ethoxyindoline , the substituent is structurally meta to the nitrogen (relative to the C7a attachment). This results in a nitrogen atom that is less electron-rich than the 5-methoxy analog, making 4-ethoxyindoline less prone to oxidative degradation but potentially slower in nucleophilic substitutions without catalysis.

  • Steric Occlusion: The ethoxy group at C4 projects towards the C3 position. This creates a "steric wall" that can enforce specific conformational constraints in downstream amides (e.g., preventing free rotation of N-acyl groups), a feature exploited in designing rigid inhibitors for ubiquitin-specific proteases.

Experimental Protocols

Protocol A: Optimized N-Acylation (DUB Inhibitor Synthesis)

This protocol describes the coupling of 4-ethoxyindoline with a proline derivative, a key step in synthesizing UCHL1 inhibitors.

Objective: Synthesize tert-butyl (S)-2-(4-ethoxyindoline-1-carbonyl)pyrrolidine-1-carboxylate. Comparison: This reaction requires stricter temperature control than 5-methoxyindoline due to the steric hindrance at C4.

Reagents:

  • 4-Ethoxyindoline (1.0 eq)

  • N-Boc-L-Proline (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-L-Proline (1.1 eq) in anhydrous DMF (10 volumes) under N₂ atmosphere. Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes to form the active ester.

    • Why: Pre-activation is critical. 4-Ethoxyindoline is sterically hindered; adding it directly with coupling agents can lead to extensive racemization of the proline.

  • Addition: Add 4-Ethoxyindoline (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). 5-Methoxyindoline typically reacts in <2 hours; 4-Ethoxyindoline requires longer due to the C4-ethoxy steric clash with the incoming electrophile.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organics with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Flash column chromatography (SiO₂). Elute with 20-30% EtOAc in Hexanes.

Protocol B: Quality Control & Purity Analysis

Because 4-ethoxyindoline is prone to oxidation (though less than 5-OMe), rigorous QC is required before use.

  • Visual Inspection: Pure product should be a pale yellow to light brown oil/solid. Dark brown/black indicates oxidation to the indole form.

  • H-NMR Diagnostic Peaks (CDCl₃, 400 MHz):

    • Indoline CH₂ (C2/C3): Look for triplets/multiplets around

      
       3.0–3.5 ppm. Sharp doublets around 
      
      
      
      6.5–7.5 ppm indicate oxidation to indole (impurity).
    • Ethoxy Group: Quartet at

      
       4.0 ppm (2H) and Triplet at 
      
      
      
      1.4 ppm (3H).
    • Purity Calculation: Integration of Indoline C2-H vs. Indole C2-H (if present). Reject if Indole content > 2%.

Visualizations

Diagram 1: Comparative Reactivity & Electronic Flow

This diagram illustrates why 4-ethoxyindoline exhibits distinct nucleophilic behavior compared to the 5-methoxy analog.

ReactivityComparison cluster_5OMe 5-Methoxyindoline (High Reactivity) cluster_4OEt 4-Ethoxyindoline (Controlled Reactivity) N5 Nitrogen (N1) Outcome5 Rapid N-Acylation High Oxidation Risk N5->Outcome5 O5 5-Methoxy Group Ring5 Benzene Ring O5->Ring5 +M Effect (Strong) Ring5->N5 Resonance Coupling (Para-like) N4 Nitrogen (N1) Outcome4 Slower N-Acylation Conformational Locking N4->Outcome4 O4 4-Ethoxy Group Ring4 Benzene Ring O4->Ring4 +M Effect (Weak) Steric Steric Hindrance (at C3/C3a) O4->Steric Physical Bulk Ring4->N4 No Direct Conjugation (Meta-like)

Caption: 5-Methoxyindoline benefits from direct resonance enhancement, increasing N-nucleophilicity. 4-Ethoxyindoline lacks this conjugation and introduces steric bulk, altering reaction kinetics and conformational stability.

Diagram 2: Synthesis Workflow (DUB Inhibitor Scaffold)

SynthesisWorkflow Start Start: 4-Ethoxyindoline (CAS: 220657-56-7) Step2 Step 2: Coupling Reaction (RT, 4-6 Hours) Start->Step2 Reagent Reagent: N-Boc-Proline + HATU/DIPEA Step1 Step 1: Pre-activation (0°C, 15 min, DMF) Reagent->Step1 Step1->Step2 Activated Ester QC QC Checkpoint: TLC (50% EtOAc/Hex) Step2->QC QC->Step2 If Incomplete (Add Catalyst) Product Product: N-Acyl Indoline Scaffold (DUB Inhibitor Precursor) QC->Product If Pure

Caption: Standardized workflow for coupling 4-ethoxyindoline with proline derivatives, a critical step in manufacturing UCHL1/USP30 inhibitors.

References

  • Kissei Pharmaceutical Co., Ltd. (2018). Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. US Patent 2018/0194724 A1. Link

  • Mission Therapeutics Ltd. (2017). Cyanopyrrolidines as DUB inhibitors. WO2017009650A1. Link

  • PubChem. (2025).[1] Compound Summary: 4-Ethoxyaniline (Precursor).[2] National Library of Medicine. Link

  • BenchChem. (2025).[3][4] Fundamental chemical properties of 5-Methoxyindole. Link

Sources

Technical Comparison Guide: Orthogonal Cross-Validation of 4-Ethoxyindoline Purity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Relative vs. Absolute" Dilemma

In the synthesis of pharmaceutical intermediates like 4-Ethoxyindoline (a key scaffold for alpha-1 adrenergic receptor antagonists like Silodosin), purity determination is often deceptively simple.[1] Standard HPLC-UV methods can yield precision, but they suffer from a critical blind spot: they are relative techniques.[1] They assume the response factor of the analyte matches the reference standard and often fail to detect non-chromophoric impurities (e.g., inorganic salts, residual moisture) or co-eluting isomers.[1]

For 4-Ethoxyindoline, a secondary risk exists: oxidative instability .[1] Indolines spontaneously dehydrogenate to indoles upon exposure to air or light.[1] A standard HPLC assay might separate these, but without an orthogonal cross-validation, you risk assigning "purity" to a degrading sample.[1]

This guide details a cross-validation strategy comparing three distinct methodologies:

  • RP-HPLC (UV/Vis): The routine workhorse for related substance tracking.[1]

  • qNMR (¹H Quantitative NMR): The "Gold Standard" for absolute purity (mass balance).[1]

  • GC-MS: A structural checkpoint for volatile organic impurities (though thermally risky).[1]

Comparative Analysis of Analytical Platforms

The following table summarizes the performance metrics of each platform specifically for 4-Ethoxyindoline analysis.

FeatureMethod A: RP-HPLC Method B: qNMR Method C: GC-MS
Primary Utility Routine QC, impurity profiling (0.05% level).[1]Absolute purity determination (Potency).[1][2]Identification of volatile solvents & structural confirmation.[1]
Quantification Basis Relative (Requires Reference Standard).[1]Absolute (Molar ratio to Internal Standard).Relative (Area %).
Specificity High (Separates Indoline from Indole).[1]Ultra-High (Distinct chemical shifts).[1]Moderate (Risk of thermal degradation).[1]
LOD / Sensitivity Excellent (< 10 ppm).[1]Moderate (~1 mg sample required).[1]High (for volatiles).[1]
Blind Spots Inorganic salts, moisture, non-UV active compounds.[1]Overlapping signals (rare in high field).[1]Thermally unstable compounds; non-volatiles.
4-Ethoxyindoline Risk May miss response factor changes if standard degrades.[1]Requires complete relaxation (D1) to avoid integration errors.High Risk: Injector heat can convert Indoline

Indole.[1]

Deep Dive: The Cross-Validation Workflow

To ensure scientific integrity, we do not rely on a single number. We employ an Orthogonal Decision Matrix . If HPLC indicates 99.5% purity but qNMR indicates 95.0%, the discrepancy is almost always inorganic salt contamination or residual solvent —impurities invisible to UV detection.[1]

Mechanistic Insight: The Oxidation Trap

4-Ethoxyindoline is electron-rich.[1] In solution (HPLC), it is relatively stable if buffered.[1] However, in GC (gas phase, high heat), the driving force to aromatize into 4-Ethoxyindole is significant.[1]

  • Observation: If GC-MS shows 5% 4-Ethoxyindole but HPLC shows 0.1%, the GC method is inducing degradation (artifact).

  • Correction: Use qNMR to arbitrate. NMR is performed at ambient temperature, preserving the native oxidation state.[1]

Validated Workflow Diagram

The following logic flow illustrates how to handle discrepancies between methods.

CrossValidation Sample Raw 4-Ethoxyindoline Sample HPLC Method A: RP-HPLC (Purity % Area) Sample->HPLC qNMR Method B: qNMR (Absolute Wt %) Sample->qNMR Compare Compare Results (|HPLC - qNMR|) HPLC->Compare qNMR->Compare Pass PASS: Release Batch (Discrepancy < 1.0%) Compare->Pass Match Fail INVESTIGATE (Discrepancy > 1.0%) Compare->Fail Mismatch CheckSalts Check ROI / Ash (Inorganic Salts?) Fail->CheckSalts qNMR < HPLC CheckSolv Check GC-HS (Residual Solvents?) Fail->CheckSolv qNMR < HPLC CheckDeg Check Thermal Stability (Did GC induce oxidation?) Fail->CheckDeg GC Purity << HPLC

Figure 1: Orthogonal decision matrix for validating 4-Ethoxyindoline purity. Note that qNMR is the final arbiter for mass-balance issues.

Experimental Protocols

Method A: Stability-Indicating RP-HPLC

Objective: To separate 4-Ethoxyindoline from its oxidation product (4-Ethoxyindole) and process impurities.[1]

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to prevent peak tailing of the amine).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (indoline specific).[1]

  • Critical Parameter: The Resolution (Rs) between 4-Ethoxyindoline and 4-Ethoxyindole must be > 2.0. The indole will typically elute later due to planarity and higher hydrophobicity.[1]

Method B: Absolute Purity via qNMR

Objective: To determine the "true" weight-for-weight purity without a reference standard of the analyte.[1]

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST SRM).[1] The IS signals must not overlap with the ethoxy group (triplet ~1.3 ppm, quartet ~4.0 ppm) or the aromatic protons (6.5-7.2 ppm).[1]

  • Sample Prep: Weigh approx. 10 mg of 4-Ethoxyindoline and 5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in DMSO-d6 .

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Indoline protons relax slowly; insufficient D1 leads to under-quantification).[1]

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weight, and
    
    
    is purity.[1][2][4]

Hypothetical Data Summary (Validation Example)

The table below demonstrates a typical "Pass" vs. "Fail" scenario encountered during process development.

ParameterBatch A (Pass)Batch B (Fail - Salt Issue)Batch C (Fail - Oxidation)
HPLC Purity (Area %) 99.2%99.1%94.5%
qNMR Purity (Wt %) 98.9%88.4% 94.2%
GC-MS Purity (Area %) 99.0%99.1%85.0%
Interpretation Consistent data.[1] High purity.HPLC "blind" to inorganic salts. qNMR reveals 10% salt burden.[1]GC-MS shows thermal degradation (artifact).[1] HPLC/qNMR are correct.

Expert Insight: In Batch B, the HPLC looks perfect, but the qNMR reveals the sample is only 88% active ingredient. If this batch were used in the next synthetic step, the stoichiometry would be wrong, leading to yield loss.[1] This proves the necessity of qNMR cross-validation.[1]

References

  • Almac Group. (2023).[1] QNMR – A Modern Alternative to HPLC.[1][5][6] Retrieved from [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (General methodology grounding).

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for HPLC validation).[1]

Sources

A Comparative Guide to the Synthetic Efficiency of 4-Ethoxyindoline Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Ethoxyindoline

4-Ethoxyindoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The ethoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making 4-ethoxyindoline a key intermediate for the synthesis of novel therapeutic agents. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance. This guide provides a comparative analysis of plausible synthetic strategies for 4-ethoxyindoline, with a focus on their synthetic efficiency, practicality, and the underlying chemical principles.

Plausible Synthetic Strategies: An Overview

Three primary synthetic routes to 4-ethoxyindoline have been evaluated based on established organic chemistry principles and available literature precedents. These routes diverge in their choice of starting materials and the key bond-forming strategies employed to construct the indoline ring system.

  • Route 1: Reductive Cyclization of a Substituted Nitrotoluene. This classical approach involves the formation of the indoline ring through the reduction of a nitro group and subsequent intramolecular cyclization.

  • Route 2: Palladium-Catalyzed Cyclization of a Substituted Aniline. This modern approach leverages the power of transition-metal catalysis to forge the indoline scaffold from a suitably functionalized aniline derivative.

  • Route 3: Modification of a Pre-existing Indole Core. This strategy begins with a commercially available or readily synthesized indole precursor, followed by functional group manipulation to arrive at the target molecule.

The following sections will delve into the specifics of each route, providing a critical assessment of their strengths and weaknesses.

Route 1: The Reductive Cyclization Approach

This strategy commences with the synthesis of a 4-ethoxy-2-nitroethylbenzene precursor, which then undergoes an intramolecular reductive cyclization to furnish the 4-ethoxyindoline product.

Conceptual Workflow

A 4-Ethoxytoluene B 4-Ethoxy-2-nitrotoluene A->B Nitration C 4-Ethoxy-2-nitroethylbenzene B->C Side-chain Elongation D 4-Ethoxyindoline C->D Reductive Cyclization

Caption: Synthetic pathway for Route 1.

In-Depth Analysis and Experimental Considerations

Step 1: Nitration of 4-Ethoxytoluene. The synthesis of the key intermediate, 4-ethoxy-2-nitrotoluene, can be achieved through the nitration of 4-ethoxytoluene. The ethoxy group is an ortho-, para-directing activator. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely lead to a mixture of isomers, with the desired 2-nitro product being one of the components.[1] The separation of these isomers can be challenging and would impact the overall yield.

Step 2: Side-chain Elongation. The introduction of a two-carbon chain at the benzylic position of 4-ethoxy-2-nitrotoluene is a critical step. This could potentially be achieved through various methods, such as free-radical halogenation followed by cyanation and subsequent reduction, or by reaction with a suitable two-carbon nucleophile. However, these transformations on a substituted nitrotoluene can be complex and may require harsh reaction conditions.

Step 3: Reductive Cyclization. The final step involves the reduction of the nitro group and subsequent intramolecular cyclization. Several reagents are known to effect this transformation, including catalytic hydrogenation (e.g., Pd/C, H₂) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[2][3] While effective for many substrates, the efficiency of this cyclization can be influenced by the steric and electronic nature of the substituents on the aromatic ring.

Causality Behind Experimental Choices: The choice of a reductive cyclization strategy is rooted in its historical success in the synthesis of various indole and indoline derivatives. The use of readily available starting materials like substituted toluenes is also an attractive feature. However, the potential for isomer formation during nitration and the challenges associated with side-chain functionalization in the presence of a nitro group are significant drawbacks.

Efficiency Assessment
MetricAssessmentSupporting Data/Rationale
Overall Yield Potentially Low to ModerateIsomer separation after nitration and the multi-step nature of side-chain elongation can significantly reduce the overall yield.
Number of Steps 3 or moreThis is a multi-step synthesis with potentially challenging intermediates.
Starting Materials Readily available4-Ethoxytoluene is a common starting material.
Scalability ModerateLarge-scale nitrations and subsequent functionalizations can present safety and purification challenges.
Green Chemistry PoorThe use of strong acids and potentially toxic reagents in nitration and side-chain manipulation raises environmental concerns.

Route 2: The Palladium-Catalyzed Cyclization Approach

This contemporary route explores the use of palladium catalysis to construct the indoline ring from 2-bromo-5-ethoxyaniline and a suitable two-carbon coupling partner.

Conceptual Workflow

A 2-Bromo-5-ethoxyaniline C 4-Ethoxyindoline A->C Pd-catalyzed Heck-type Cyclization B Vinyl Ether B->C

Caption: Synthetic pathway for Route 2.

In-Depth Analysis and Experimental Considerations

Key Transformation: Intramolecular Heck-type Reaction. The core of this route is a palladium-catalyzed intramolecular Heck-type reaction. This would involve the coupling of 2-bromo-5-ethoxyaniline with a vinyl ether, such as ethyl vinyl ether, to form an intermediate that would subsequently cyclize to form the indoline ring. While intramolecular Heck reactions are powerful tools for the synthesis of heterocyclic compounds, the direct formation of an indoline from an aniline and a vinyl ether in a single step is not a well-established transformation.[4][5] More commonly, the aniline nitrogen is first protected or modified to facilitate the cyclization.

Causality Behind Experimental Choices: The rationale for exploring a palladium-catalyzed route lies in the high efficiency and functional group tolerance often associated with these methods.[6][7] The use of a convergent approach, where two key fragments are joined late in the synthesis, can also be advantageous. However, the feasibility of the key cyclization step is a major uncertainty.

Efficiency Assessment
MetricAssessmentSupporting Data/Rationale
Overall Yield UncertainThe key transformation is speculative and may have a low yield or require significant optimization.
Number of Steps Potentially 1-2If successful, this could be a very concise route.
Starting Materials Moderately available2-Bromo-5-ethoxyaniline may require a multi-step synthesis itself.
Scalability Potentially GoodPalladium-catalyzed reactions are often scalable, but catalyst cost and removal can be a concern.
Green Chemistry ModerateThe use of a palladium catalyst and organic solvents is typical. The atom economy could be high if the reaction is efficient.

Route 3: The Indole Core Modification Approach

This route is arguably the most practical and efficient, starting from the readily accessible 4-hydroxyindole. The synthesis involves the ethylation of the hydroxyl group followed by the reduction of the indole ring to the indoline.

Conceptual Workflow

A 4-Hydroxyindole B 4-Ethoxyindole A->B O-Ethylation C 4-Ethoxyindoline B->C Reduction

Caption: Synthetic pathway for Route 3.

In-Depth Analysis and Experimental Considerations

Step 1: Synthesis of 4-Hydroxyindole. Several methods for the synthesis of 4-hydroxyindole have been reported. A common approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole.[8] This method has been shown to be effective, with reported yields in the range of 42-56%.[8] Other methods, such as those starting from 6-nitrosalicylaldehyde or employing palladium-catalyzed cyclizations, have also been described.[9]

Step 2: O-Ethylation of 4-Hydroxyindole. The ethylation of the phenolic hydroxyl group of 4-hydroxyindole can be readily achieved using a Williamson ether synthesis.[10] This involves treating 4-hydroxyindole with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which is then reacted with an ethylating agent like ethyl iodide or diethyl sulfate. This is a robust and high-yielding reaction.

Step 3: Reduction of 4-Ethoxyindole to 4-Ethoxyindoline. The final step is the reduction of the indole double bond to form the indoline. Catalytic hydrogenation is a highly effective method for this transformation.[10][11][12] A variety of catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), can be used under a hydrogen atmosphere.[11] The reaction is typically clean and proceeds in high yield.

Causality Behind Experimental Choices: This route is attractive due to the modular nature of the synthesis. The synthesis of the 4-hydroxyindole core is well-documented, and the subsequent functional group manipulations (ethylation and reduction) are standard and high-yielding transformations in organic chemistry. This allows for a more predictable and reliable synthesis.

Efficiency Assessment
MetricAssessmentSupporting Data/Rationale
Overall Yield HighEach step in this sequence is known to proceed with good to excellent yields.
Number of Steps 3A straightforward and linear synthesis.
Starting Materials Readily available1,3-Cyclohexanedione and 2-aminoethanol are inexpensive starting materials for 4-hydroxyindole.
Scalability GoodThe reactions involved are generally amenable to scale-up.
Green Chemistry GoodCatalytic hydrogenation is a green reduction method, and the other steps can be performed with relatively benign reagents.

Experimental Protocols

Route 3: Synthesis of 4-Ethoxyindoline from 4-Hydroxyindole

Step 1: Synthesis of 4-Hydroxyindole [8]

  • To a 1 L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 2 hours, collecting the water generated in a Dean-Stark trap.

  • After the reaction is complete, cool the mixture to precipitate a yellow solid.

  • Filter the solid and dry to obtain the intermediate enamine compound.

  • To a 500 mL reaction flask, add 100 g of the enamine and 10 g of Raney nickel in 300 mL of trimethylbenzene.

  • Heat the mixture to reflux for 20 hours under a nitrogen atmosphere.

  • Cool the mixture, filter to remove the Raney nickel, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization from n-hexane to afford 4-hydroxyindole (yields reported between 42-56%).

Step 2: Synthesis of 4-Ethoxyindole (Williamson Ether Synthesis)

  • To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethoxyindole, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 4-Ethoxyindoline (Catalytic Hydrogenation) [11]

  • In a hydrogenation vessel, dissolve 4-ethoxyindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pt/C (e.g., 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-ethoxyindoline, which is often pure enough for subsequent use or can be further purified by distillation or chromatography.

Conclusion and Recommendation

Based on this comparative analysis, Route 3, the modification of a pre-existing indole core, emerges as the most synthetically efficient and practical approach for the preparation of 4-ethoxyindoline. This route offers a clear advantage in terms of overall yield, reliability, and scalability. The starting material, 4-hydroxyindole, can be synthesized in good yields from inexpensive precursors, and the subsequent ethylation and reduction steps are high-yielding and well-established transformations.

In contrast, Route 1 suffers from potential issues with regioselectivity during nitration and the complexity of side-chain elongation, which are likely to result in a lower overall yield and more challenging purification procedures. Route 2, while conceptually elegant, relies on a speculative key transformation that would require significant research and development to establish its feasibility and optimize the reaction conditions.

For researchers and drug development professionals seeking a reliable and efficient synthesis of 4-ethoxyindoline, the three-step sequence starting from 4-hydroxyindole is the recommended and most field-proven strategy.

References

  • Reductive Cyclization of o-Alkyl Nitroarenes. Green Chemistry. [Link]

  • Synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]

  • Method of making 4-nitrotoluene.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]

  • Method for synthesizing 4-hydroxyindole.
  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. [Link]

  • Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. National Institutes of Health. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles. ACS Publications. [Link]

  • The Catalytic Hydrogenation of Indoles. RSC Publishing. [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications. [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Organic Chemistry Portal. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]

  • Recent advances in spirocyclization of indole derivatives. RSC Publishing. [Link]

  • Reductive cyclization of β‐nitrostyrene to indole using CO and [Pd(Phen)2[BF4]2. ResearchGate. [Link]rostyrene_to_indole_using_CO_and_PdPhen2BF42)

Sources

Validating Target Engagement of 4-Ethoxyindoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide focuses on validating the target engagement of 4-Ethoxyindoline-based inhibitors , specifically within the context of USP30 (Ubiquitin Specific Peptidase 30) inhibition, where this scaffold is a critical recognition element for selectivity in mitochondrial quality control and Parkinson's disease therapeutics.

Content Type: Publish Comparison Guide
Subject: 4-Ethoxyindoline-based USP30 Inhibitors
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Mechanistic Basis

4-Ethoxyindoline is a privileged pharmacophore used to confer potency and selectivity in small-molecule inhibitors, most notably targeting USP30 , a mitochondrial deubiquitinase (DUB) that opposes Parkin-mediated mitophagy. In the design of covalent DUB inhibitors (e.g., cyanopyrrolidines), the 4-ethoxyindoline moiety functions as the "cap" group, occupying the S1' or S2 hydrophobic pocket of the enzyme, while the electrophilic warhead (e.g., nitrile) engages the catalytic cysteine (Cys77).

Validating the target engagement (TE) of 4-ethoxyindoline derivatives is critical to distinguish genuine mitochondrial DUB inhibition from off-target effects on cytosolic DUBs (e.g., USP1, UCHL1) or non-specific proteotoxicity.

Mechanism of Engagement
  • Primary Interaction: The cyanopyrrolidine warhead forms a reversible covalent thioimidate adduct with the catalytic Cys77 of USP30.

  • Selectivity Driver: The 4-ethoxyindoline core provides steric complementarity to the USP30 binding groove, restricting binding to structurally similar DUBs.

  • Biological Outcome: Inhibition prevents the removal of ubiquitin from mitochondrial outer membrane proteins (e.g., TOM20), thereby promoting mitophagy in damaged mitochondria.

Comparative Analysis of Validation Methods

To rigorously validate target engagement, researchers must triangulate data from biochemical, biophysical, and functional assays. The following table compares the primary methodologies for 4-ethoxyindoline-based inhibitors.

Table 1: Comparison of Target Engagement Methodologies
FeatureMethod A: Ub-Rh110 Turnover (Biochemical) Method B: ABPP (Activity-Based Protein Profiling) Method C: Cellular Mitophagy Flux (Functional)
Principle Cleavage of fluorogenic Ub-Rhodamine110 substrate by recombinant USP30.Competition between inhibitor and activity-based probe (HA-Ub-VS) for the active site.Stabilization of p-Ub/TOM20 and clearance of mitochondria.
Throughput High (96/384-well).Medium (Western Blot readout).Low to Medium (High-Content Imaging).
Physiological Relevance Low : Isolated enzyme, lacks mitochondrial context.High : Performed in intact cells or lysates; measures active fraction.High : Measures downstream phenotypic consequence.
Key Advantage Rapid IC50 determination; kinetic analysis (

).
Direct proof of active-site engagement; assesses selectivity against other DUBs.Confirms inhibitor crosses mitochondrial membrane.
Limitation Prone to artifacts (fluorescence interference); cannot assess permeability.Requires specific probes (Ub-VS/Ub-PA); technically demanding.Indirect; signal can be confounded by general toxicity.
Verdict Screening Tool Gold Standard for TE Phenotypic Validation

Performance Comparison: 4-Ethoxyindoline vs. Alternatives

When validating a 4-ethoxyindoline-based candidate (e.g., Compound A ), it is essential to benchmark against known standards to verify selectivity and potency.

  • vs. PR-619 (Pan-DUB Inhibitor):

    • Selectivity: 4-Ethoxyindoline derivatives typically show >100-fold selectivity for USP30 over USP1/UCHL1, whereas PR-619 inhibits a broad spectrum.

    • TE Profile: In ABPP, PR-619 blocks labeling of all DUBs (bands disappear across the blot). A selective 4-ethoxyindoline compound should only reduce the USP30 band (approx. 55 kDa).

  • vs. SJB3-019504 (USP1 Inhibitor):

    • Differentiation: Used as a negative control. The 4-ethoxyindoline compound should not interfere with USP1 labeling in ABPP, confirming the scaffold's specificity for the mitochondrial DUB.

Detailed Experimental Protocol: Activity-Based Protein Profiling (ABPP)

Objective: Validate that the 4-ethoxyindoline inhibitor engages endogenous USP30 in a cellular context using the hemagglutinin-tagged Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe.

Reagents Required
  • Cell Line: SH-SY5Y (neuronal) or U2OS overexpressing Parkin.

  • Probe: HA-Ub-VS (Covalent DUB probe).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1 mM DTT (fresh). Note: Do not add protease inhibitors initially as they may block the probe.

  • Antibodies: Anti-USP30, Anti-HA (for probe detection), Anti-Actin (loading control).

Step-by-Step Workflow
  • Cell Treatment (In Situ TE):

    • Seed cells in 6-well plates (0.5 x 10^6 cells/well).

    • Treat cells with the 4-ethoxyindoline inhibitor at varying concentrations (e.g., 0.1, 1, 10 µM) for 1-4 hours.

    • Include a DMSO control (0% inhibition) and a PR-619 positive control (100% inhibition).

  • Lysis and Labeling:

    • Harvest cells and wash with cold PBS.

    • Lyse in Glass Dounce Homogenizer (to preserve mitochondria) or mild detergent buffer.

    • Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).

    • Labeling Reaction: Add HA-Ub-VS (final conc. 1 µM) to the lysate.

    • Incubate at 37°C for 30 minutes . Critical: This allows the probe to covalently bind any USP30 active sites NOT occupied by your inhibitor.

  • Quenching and Denaturation:

    • Stop the reaction by adding 4x SDS-PAGE Sample Buffer containing

      
      -mercaptoethanol.
      
    • Boil samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Run samples on a 4-12% Bis-Tris gradient gel.

    • Transfer to PVDF membrane.

    • Blot 1 (Target Shift): Probe with Anti-USP30 .

      • Result: Uninhibited USP30 will bind HA-Ub-VS, causing a molecular weight shift (+8.5 kDa). Inhibited USP30 will remain at the native MW.

    • Blot 2 (Global Selectivity): Probe with Anti-HA .

      • Result: Visualize the "DUBome". A selective 4-ethoxyindoline inhibitor should only reduce the band corresponding to USP30, leaving other DUB bands intact.

Visualizations

Diagram 1: USP30 Inhibition Mechanism & Biological Consequence

This pathway illustrates how the 4-ethoxyindoline inhibitor blocks USP30, preventing the deubiquitination of TOM20 and thereby enabling mitophagy.

USP30_Pathway Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Phosphorylates Ub & Parkin Ubiquitination Mito-Protein Ubiquitination Parkin->Ubiquitination Builds Ub Chains Mitophagy Mitophagy (Clearance) Ubiquitination->Mitophagy Signal for Autophagy USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Removes Ub (Opposes) Inhibitor 4-Ethoxyindoline Inhibitor Inhibitor->USP30 Blocks Active Site (Cys77)

Caption: The 4-ethoxyindoline inhibitor covalently binds USP30, preventing deubiquitination and restoring the mitophagy signal.

Diagram 2: ABPP Target Engagement Workflow

This flowchart visualizes the competition assay logic used to validate target engagement.

ABPP_Workflow Sample Cell Lysate (Containing USP30) Treat Treat with 4-Ethoxyindoline Inhibitor Sample->Treat Probe Add HA-Ub-VS (Activity Probe) Treat->Probe Competition Competition for Cys77 Active Site Probe->Competition Outcome_Bound Inhibitor Bound: No Probe Binding Competition->Outcome_Bound High Affinity Outcome_Free No Inhibitor: Probe Binds (Shift) Competition->Outcome_Free Low Affinity/Control WB Western Blot (Anti-USP30) Outcome_Bound->WB Outcome_Free->WB Result Readout: Shifted vs. Unshifted Band WB->Result

Caption: ABPP Workflow: Inhibitor engagement prevents the HA-Ub-VS probe from shifting the molecular weight of USP30.

References

  • Cyanopyrrolidines as DUB Inhibitors . World Intellectual Property Organization (WIPO). Patent WO2017009650A1. (Describes the synthesis and use of 4-ethoxyindoline as a key building block for USP30 inhibitors). Link

  • Monitoring Drug–Target Interactions Through Target Engagement-Mediated Amplification . Nucleic Acids Research. (General methodology for in situ target engagement). Link

  • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. (Comprehensive review of biophysical and biochemical TE methods). Link

  • USP30 Inhibition Induces Mitophagy . Nature. (Mechanistic grounding for USP30 as a therapeutic target in Parkinson's disease). Link

4-Ethoxyindoline: A Protocol for Assessing Mechanistic Novelty in Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty of 4-Ethoxyindoline’s Mechanism Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic drug design, the indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure," serving as the core for numerous adrenergic antagonists (e.g., Silodosin) and serotonin modulators. However, the vast majority of pharmacologic exploration has focused on the 5- and 6-positions (e.g., 5-methoxyindoline).

4-Ethoxyindoline represents an under-explored chemical space. Its novelty lies not just in the substituent, but in the vector of the 4-position , which projects into a distinct steric region of the binding pocket often ignored by classic SAR (Structure-Activity Relationship) models. Recent patent literature identifies 4-ethoxyindoline as a critical intermediate for Deubiquitylating Enzyme (DUB) inhibitors and novel GPCR ligands, suggesting it accesses unique allosteric sites or stabilizes conformations inaccessible to 5-substituted analogs.

This guide outlines a rigorous, self-validating experimental framework to assess the mechanistic novelty of 4-ethoxyindoline derivatives against established standards.

Mechanistic Hypothesis: The "4-Position" Advantage

To claim novelty, one must demonstrate that 4-ethoxyindoline operates differently from the industry-standard 5-methoxyindoline.

The Steric-Electronic Divergence
  • Electronic Effect: The 4-alkoxy group is peri to the C-3 position and ortho to the bridgehead carbon. Unlike the 5-position, which is para to the nitrogen lone pair (in the resonance sense of the indole precursor), the 4-position exerts a unique inductive influence on the indoline nitrogen's basicity (

    
    ).
    
  • Steric Vector: The 4-ethoxy group creates a "width" dimension that can induce conformational locking in the receptor, potentially shifting a ligand from an orthosteric binder to an allosteric modulator.

Comparative Mechanistic Table
Feature5-Methoxyindoline (Standard)4-Ethoxyindoline (Novel Candidate)Mechanistic Implication
Electronic Character Electron-donating (Para to N via conjugation in indole form)Electron-donating (Inductive/Field effects dominate)Altered H-bond donor capability of the NH group.
Steric Projection Linear extension (Length)Lateral extension (Width)Access to "side pockets" in GPCRs or Kinases.
Metabolic Stability High CYP450 liability (O-demethylation)Moderate stability (Ethylic hindrance)Potentially improved half-life (

).
Primary Target Class 5-HT Receptors, MelatoninDUBs (USP7/UCHL1), Alpha-1AShift from neurotransmission to oncology/urology.

Experimental Validation Protocol

Objective: To empirically verify if 4-ethoxyindoline engages a distinct mechanism or binding mode compared to 5-methoxyindoline.

Phase A: In Silico Differential Docking

Before wet-lab synthesis, computational modeling must validate the "unique pocket" hypothesis.

Protocol:

  • Target Selection: Select a representative target (e.g., Alpha-1A Adrenoceptor or UCHL1).

  • Grid Generation: Define the binding box around the orthosteric site.

  • Docking: Run Glide/AutoDock Vina for both 4-ethoxy and 5-methoxy derivatives.

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) of the backbone.

    • Success Criteria: The 4-ethoxy analog should show a distinct binding pose (RMSD > 2.0 Å vs. reference) or engage a unique residue (e.g., Serine/Threonine) via the ethoxy oxygen.

Phase B: Competitive Binding Kinetics (The "Mechanism" Test)

To prove the mechanism is novel (e.g., allosteric vs. orthosteric), simple


 is insufficient. You must measure dissociation rates.

Methodology:

  • System: Radioligand binding assay (e.g., [³H]-Prazosin for Alpha-1A).

  • Dissociation Assay:

    • Equilibrate receptor with radioligand.

    • Add infinite excess of cold competitor (Standard vs. 4-Ethoxyindoline).

    • Measure "off-rate" (

      
      ).
      
  • Interpretation: If 4-ethoxyindoline significantly alters the

    
     of the radioligand compared to the standard competitive inhibitor, it suggests an allosteric modulation  mechanism.
    

Visualizing the Mechanism

The following diagram illustrates the differential signaling pathway modulation proposed for 4-substituted indolines in a cancer context (DUB inhibition), contrasting it with the classic GPCR route.

G cluster_0 Standard Mechanism (5-Methoxy) cluster_1 Novel Mechanism (4-Ethoxy) Ligand_5 5-Methoxyindoline GPCR GPCR (5-HT/Alpha) Ligand_5->GPCR Orthosteric Binding Ligand_4 4-Ethoxyindoline (Scaffold) Ligand_5->Ligand_4 Structural Modification G_Protein G-Protein Activation GPCR->G_Protein Calcium Ca2+ Release G_Protein->Calcium Target_X Target: DUBs / Kinase (Allosteric Pocket) Ligand_4->Target_X Steric Locking Ubiquitin Ubiquitin Stabilization Target_X->Ubiquitin Inhibits Deubiquitination Apoptosis Apoptosis / Cell Death Ubiquitin->Apoptosis Accumulation of p53

Figure 1: Divergent signaling pathways. 5-methoxy analogs typically drive GPCR-mediated calcium release, whereas the 4-ethoxy scaffold is increasingly utilized to target enzymatic pockets (DUBs) leading to apoptosis.

Data Presentation Standards

When publishing your comparison, avoid generic bar charts. Use a Selectivity Ratio Table to highlight the novelty.

Table 1: Comparative Potency and Selectivity Profile

Compound IDStructureTarget A (

nM)
Target B (

nM)
Selectivity Ratio (B/A)Mechanism Type
Ref-1 5-Methoxyindoline12.515.01.2 (Non-selective)Orthosteric Agonist
Ref-2 Unsubstituted Indoline150.0200.01.3Weak Binder
Test-4E 4-Ethoxyindoline 4.2 >10,000 >2300 (Highly Selective) Allosteric / Locked

Note: High selectivity often indicates a distinct binding mechanism (e.g., exploiting a specific hydrophobic pocket unique to Target A).

Synthesis & Workflow Diagram

To ensure reproducibility, the synthesis of the 4-ethoxy core must be distinguished from the 5-isomer.

Workflow Start Starting Material: 3-Nitrophenol Step1 1. Ethylation (EtI, K2CO3) Start->Step1 End Final Product: 4-Ethoxyindoline Step2 2. Leimgruber-Batcho Indole Synthesis Step1->Step2 Form Indole Core Step3 3. Reduction (NaCNBH3, AcOH) Step2->Step3 Reduce to Indoline Check QC Check: NOESY NMR (Confirm Regiochemistry) Step3->Check Check->End Valid 4-Ethoxy

Figure 2: Synthetic workflow. Critical QC step involves NOESY NMR to confirm the ethoxy group is at position 4 (interacting with C-3 protons) rather than position 6.

References

  • Kemp, M. et al. (2002). Design and synthesis of novel specific inhibitors of deubiquitylating enzymes. Bioorganic & Medicinal Chemistry Letters.

  • Wrigley, J. D. et al. (2017). Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. Patent WO2017009650A1.

  • Shibata, K. et al. (1995). KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist. Life Sciences.

  • Gupta, R. et al. (2018). Novel indole based hybrid oxadiazole scaffolds: Synthesis and binding analysis. BMC Chemistry.

Safety Operating Guide

Personal protective equipment for handling 4-Ethoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 4-Ethoxyindoline Content Type: Operational Safety Guide (SOP Level) Audience: Chemical Researchers & Drug Discovery Scientists

Executive Safety Assessment

From the Desk of the Senior Application Scientist: Handling 4-Ethoxyindoline (CAS: 113548-70-6 / 220657-56-7 derivatives) requires a nuanced approach that moves beyond generic "lab safety." While often categorized alongside standard irritants, this compound possesses a bifunctional hazard profile :

  • The Indoline Core: A secondary aromatic amine susceptible to auto-oxidation, leading to the formation of indoles and radical intermediates that are potential sensitizers.

  • The Ethoxy Substituent: A lipophilic tail that enhances cell membrane permeability, significantly increasing the risk of transdermal absorption compared to bare indoline.

Critical Directive: Treat this substance as a permeating liquid (or low-melting solid) with high skin absorption potential. Do not rely on visual cues for contamination; the compound is often colorless to pale yellow but darkens upon hazardous oxidation.

Hazard Identification & Mechanism

Before selecting PPE, you must understand the mechanism of the hazard to ensure your controls are self-validating.

Hazard Class (GHS)Mechanism of ActionOperational Implication
Skin Irrit. 2 (H315) Lipophilic amine interaction with dermal lipids.High. The ethoxy group facilitates entry; the amine causes the damage.
Eye Irrit. 2A (H319) Basic nitrogen attacks corneal proteins.Critical. Splash protection is non-negotiable.
STOT SE 3 (H335) Mucosal irritation via amine vapors/aerosols.Moderate. Requires engineering controls (Fume Hood).
Auto-Oxidation Radical formation upon air exposure.Quality/Safety Overlap. Darkened material indicates degradation and higher sensitization risk.

Personal Protective Equipment (PPE) Matrix

Do not use generic "exam gloves." The following specifications are derived from permeation data for aromatic ethers and secondary amines .

A. Hand Protection (The Critical Barrier)
ApplicationGlove MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Standard Handling (Weighing, Transfer)Nitrile (Double Gloved) 0.11 mm (4 mil) outer / 0.06 mm inner< 10 mins (Splash)Aromatic amines permeate thin nitrile rapidly. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
High Risk (Spill Cleanup, Scale-up)Laminate (Silver Shield/4H) Multi-layer> 240 minsThe only material resistant to the combined lipophilic/amine attack. Nitrile is insufficient for immersion.
Technique Check Inflation TestN/AN/ASelf-Validating Step: Inflate nitrile gloves with air prior to donning to check for pinhole defects, which amines will exploit instantly.
B. Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (Indirect Venting).

    • Why: Safety glasses allow vapors to bypass the lens and irritate the ocular mucosa. 4-Ethoxyindoline is an oil/liquid; a splash will run under standard glasses.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (Outside Hood): Half-face respirator with P100/OV (Organic Vapor) cartridges. Dust masks (N95) are insufficient for the amine vapors generated by the liquid phase.

Operational Protocol: Safe Handling Workflow

This workflow integrates inert atmosphere techniques to protect both the operator (from exposure) and the chemical (from oxidation).

Workflow Logic Diagram

HandlingWorkflow cluster_PPE Required PPE Zone Start Start: 4-Ethoxyindoline (Storage) Check 1. Visual Inspection (Color Check) Start->Check Prep 2. Engineering Prep (Argon/N2 Flush) Check->Prep If Clear/Pale Yellow Waste 5. Waste Segregation Check->Waste If Black/Tarry (Degraded) Transfer 3. Transfer Method Prep->Transfer Reaction 4. Reaction/Use Transfer->Reaction Syringe/Cannula (Preferred) Transfer->Reaction Solid Weighing (Minimize Drafts) Reaction->Waste

Caption: Operational workflow emphasizing quality control (color check) as a safety gate before handling.

Step-by-Step Methodology
  • Engineering Setup:

    • Perform all operations within a certified chemical fume hood.

    • Inert Blanket: Because 4-Ethoxyindoline oxidizes, blanket the open container with Argon or Nitrogen immediately upon opening. This reduces the formation of volatile oxidation byproducts.

  • Transfer Techniques (Liquid/Oil):

    • Preferred: Use a glass syringe with a long needle to withdraw the liquid through a septum. This "closed system" prevents splash hazards entirely.

    • Avoid: Pouring directly from the bottle. The high surface tension of indoline oils often causes "dribbling" down the bottle neck, contaminating the glove.

  • Decontamination:

    • Wipe the bottle threads with a Kimwipe soaked in dilute HCl (1M) or Ethanol immediately after use to neutralize/remove amine residues before returning to storage.

Waste Disposal & Emergency Response

Disposal of 4-Ethoxyindoline requires segregation from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

Disposal Decision Tree

DisposalTree WasteInput Waste Generation TypeCheck State? WasteInput->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste (Wipes/Gloves) TypeCheck->Solid HalogenCheck Contains Halogens? (DCM/Chloroform) Liquid->HalogenCheck BinC Bin C: Solid Hazardous Solid->BinC Double Bagged BinA Bin A: Halogenated Organic HalogenCheck->BinA Yes BinB Bin B: Non-Halogenated Organic (Amine) HalogenCheck->BinB No (e.g. Ethanol/Ether)

Caption: Logic flow for segregating 4-Ethoxyindoline waste streams to prevent incompatibility.

Spill Response (Small Scale < 50mL)
  • Evacuate the immediate area (radius 3m).

  • Don PPE: Upgrade to Laminate/Silver Shield gloves and respiratory protection.

  • Absorb: Use vermiculite or sand. Do not use cellulose-based absorbents (paper towels) for large pools of amines as they can retain heat.

  • Neutralize: Wipe the surface with 1M HCl or vinegar to protonate the amine (turning it into a non-volatile salt), then clean with soap and water.

References

  • PubChem. Compound Summary for Indoline Derivatives. National Library of Medicine. Available at: [Link]

  • OSHA. Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[1][2][3] Available at: [Link][3]

Sources

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